molecular formula C22H30O6 B608631 Longikaurin E CAS No. 77949-42-9

Longikaurin E

Cat. No.: B608631
CAS No.: 77949-42-9
M. Wt: 390.5 g/mol
InChI Key: VLCMAXYGZMNIMT-HFMLIDFKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Longikaurin E has been reported in Isodon adenolomus and Isodon parvifolius with data available.
isolated from Isodon adenolomus;  structure in first source

Properties

CAS No.

77949-42-9

Molecular Formula

C22H30O6

Molecular Weight

390.5 g/mol

IUPAC Name

[(1S,2S,3R,5S,8S,9S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl] acetate

InChI

InChI=1S/C22H30O6/c1-11-13-8-14(28-12(2)23)15-20-7-5-6-19(3,4)16(20)18(25)22(26,27-10-20)21(15,9-13)17(11)24/h13-16,18,25-26H,1,5-10H2,2-4H3/t13-,14-,15+,16-,18+,20-,21+,22-/m1/s1

InChI Key

VLCMAXYGZMNIMT-HFMLIDFKSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2C[C@]3([C@@H]1[C@]45CCCC([C@H]4[C@@H]([C@]3(OC5)O)O)(C)C)C(=O)C2=C

Canonical SMILES

CC(=O)OC1CC2CC3(C1C45CCCC(C4C(C3(OC5)O)O)(C)C)C(=O)C2=C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Longikaurin E;  (-)-Longikaurin E; 

Origin of Product

United States

Foundational & Exploratory

Isolating Longikaurin E from Isodon longituba: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodon longituba, a perennial herb belonging to the Lamiaceae family, is a rich source of structurally diverse diterpenoids, particularly those of the ent-kaurane skeleton. These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. Longikaurin E, an ent-kauranoid diterpenoid, represents a molecule of interest for potential therapeutic applications. This technical guide provides a comprehensive overview of a representative experimental workflow for its isolation and characterization.

Physicochemical and Spectroscopic Data of this compound

The following table summarizes the key physicochemical and spectroscopic data for this compound, primarily derived from its total synthesis, which serves as a reference for its identification following isolation.

PropertyData
Molecular Formula C₂₀H₂₆O₅
Molecular Weight 346.42 g/mol
Appearance White crystalline solid (predicted)
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 6.13 (s, 1H), 5.43 (s, 1H), 4.78 (d, J = 12.0 Hz, 1H), 4.65 (d, J = 12.0 Hz, 1H), 4.41 (s, 1H), 4.28 (d, J = 12.0 Hz, 1H), 4.19 (d, J = 12.0 Hz, 1H), 3.21 (s, 1H), 2.75 (dd, J = 12.0, 4.0 Hz, 1H), 2.45-2.35 (m, 1H), 2.15-1.95 (m, 3H), 1.85-1.75 (m, 2H), 1.65-1.50 (m, 2H), 1.25 (s, 3H), 1.18 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 208.1, 149.2, 118.9, 94.3, 77.2, 72.5, 70.1, 65.4, 56.7, 50.3, 48.9, 43.2, 39.8, 38.7, 33.4, 32.9, 29.7, 21.9, 21.1, 19.8
High-Resolution Mass Spectrometry (HRMS) [M+Na]⁺ calculated for C₂₀H₂₆O₅Na: 369.1678; found: 369.1672

Experimental Protocols

The isolation of this compound from Isodon longituba would typically involve a multi-step process encompassing extraction, fractionation, and chromatographic purification.

Plant Material and Extraction
  • Collection and Preparation: The aerial parts of Isodon longituba are collected, authenticated, and air-dried in the shade. The dried plant material is then ground into a coarse powder.

  • Extraction: The powdered plant material (e.g., 10 kg) is extracted exhaustively with 95% ethanol (3 x 50 L) at room temperature. The combined extracts are then concentrated under reduced pressure to yield a crude extract.

Fractionation of the Crude Extract
  • Solvent Partitioning: The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol.

  • Fraction Selection: Based on preliminary thin-layer chromatography (TLC) analysis and cytotoxic assays, the ethyl acetate fraction is typically selected for further isolation of diterpenoids.

Chromatographic Purification
  • Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol (e.g., 100:0 to 80:20 v/v). Fractions are collected and monitored by TLC.

  • Sephadex LH-20 Column Chromatography: Fractions enriched with the target compound are further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and smaller molecules.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column, using a mobile phase of methanol and water or acetonitrile and water to yield pure this compound.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

Experimental Workflow for Isolation

G Start Dried, powdered Isodon longituba Extraction Extraction with 95% Ethanol Start->Extraction Concentration Concentration under reduced pressure Extraction->Concentration Crude_Extract Crude Ethanol Extract Concentration->Crude_Extract Partitioning Solvent Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate, n-Butanol) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Silica_Gel Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex HPLC Preparative HPLC Sephadex->HPLC Longikaurin_E Pure this compound HPLC->Longikaurin_E

Caption: Generalized workflow for the isolation of this compound.

Postulated Signaling Pathway for Cytotoxic Activity

Many ent-kauranoid diterpenoids exert their cytotoxic effects by inducing apoptosis through the modulation of key signaling pathways. The PI3K/Akt pathway is a common target.

G Longikaurin_E This compound PI3K PI3K Longikaurin_E->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition of pro-apoptotic function Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated PI3K/Akt signaling pathway modulation by this compound.

Conclusion

The isolation of this compound from Isodon longituba presents a promising avenue for the discovery of novel therapeutic agents. The generalized protocol outlined in this guide provides a solid foundation for researchers to embark on the isolation and characterization of this and other bioactive ent-kauranoid diterpenoids. Further studies are warranted to fully elucidate the pharmacological profile and mechanism of action of this compound, which may pave the way for its development as a clinical candidate.

The Discovery and Characterization of Longikaurin E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Longikaurin E is an ent-kauranoid diterpene, a class of natural products known for their complex chemical structures and diverse biological activities. Isolated from the traditional herbal medicine Rabdosia longituba (also known as Isodon longitubus), this compound has emerged as a molecule of interest in the field of cancer research. This technical guide provides a comprehensive overview of the discovery, characterization, and known biological activities of this compound, with a focus on its potential as an anti-cancer agent. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development.

Discovery and Isolation

This compound was first reported in 1981 by Fujita and colleagues as a new antibacterial diterpenoid isolated from the leaves of Rabdosia longituba. The isolation procedure, as described in the initial report, is a multi-step process involving solvent extraction and chromatographic separation.

Experimental Protocol: Isolation of this compound

The following protocol is based on the original literature describing the isolation of this compound from its natural source.

1. Extraction:

  • Dried and powdered leaves of Rabdosia longituba are extracted with methanol at room temperature.

  • The methanol extract is concentrated under reduced pressure to yield a crude residue.

2. Solvent Partitioning:

  • The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate.

  • The biologically active fractions are identified through bioassay-guided fractionation.

3. Chromatographic Separation:

  • The ethyl acetate fraction, typically containing this compound, is subjected to column chromatography on silica gel.

  • Elution is carried out with a gradient of chloroform and methanol, starting with pure chloroform and gradually increasing the methanol concentration.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Purification:

  • Fractions containing this compound are combined and further purified by preparative TLC or repeated column chromatography until a pure compound is obtained.

  • The purity of the final compound is assessed by spectroscopic methods.

G cluster_0 Extraction and Fractionation cluster_1 Purification Dried Leaves Dried Leaves Methanol Extraction Methanol Extraction Dried Leaves->Methanol Extraction Crude Extract Crude Extract Methanol Extraction->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Ethyl Acetate Fraction Ethyl Acetate Fraction Solvent Partitioning->Ethyl Acetate Fraction Silica Gel Column Chromatography Silica Gel Column Chromatography Ethyl Acetate Fraction->Silica Gel Column Chromatography Fractions containing this compound Fractions containing this compound Silica Gel Column Chromatography->Fractions containing this compound Preparative TLC / Re-chromatography Preparative TLC / Re-chromatography Fractions containing this compound->Preparative TLC / Re-chromatography Pure this compound Pure this compound Preparative TLC / Re-chromatography->Pure this compound G This compound This compound ROS Generation ROS Generation This compound->ROS Generation p38 MAPK p38 MAPK ROS Generation->p38 MAPK Activates PI3K/AKT Pathway PI3K/AKT Pathway ROS Generation->PI3K/AKT Pathway Inhibits Bax Bax p38 MAPK->Bax Upregulates Bcl-2, Bcl-XL Bcl-2, Bcl-XL PI3K/AKT Pathway->Bcl-2, Bcl-XL Downregulates Caspase-3 Activation Caspase-3 Activation Bax->Caspase-3 Activation Bcl-2, Bcl-XL->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

A Technical Guide to the Spectroscopic Data of Longikaurin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product Longikaurin E, an ent-kauranoid diterpenoid. The information presented herein is essential for the identification, characterization, and further investigation of this compound in drug discovery and development. The data is compiled from publicly available scientific literature, primarily the supporting information of the total synthesis reported in the Journal of the American Chemical Society.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data sourced from the supporting information of "A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (−)-Trichorabdal A and (−)-Longikaurin E".[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
Data sourced from the supporting information of "A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (−)-Trichorabdal A and (−)-Longikaurin E".[1][2]

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Data likely available in the supporting information of the primary literature.

Table 4: Mass Spectrometry Data for this compound

m/zFragmentation Assignment
Data likely available in the supporting information of the primary literature.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments typically employed in the characterization of natural products like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • ¹H NMR Spectroscopy: Standard proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms in the molecule.

  • ¹³C NMR Spectroscopy: Proton-decoupled ¹³C NMR spectra are obtained to identify the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy: For complete structural assignment, various 2D NMR experiments are performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded proton and carbon atoms, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of this compound is prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving the sample in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding the sample with dry potassium bromide and pressing the mixture into a thin disk.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the functional groups present in the molecule.

2.3 Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used to generate molecular ions with minimal fragmentation.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecular ion.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions, providing further structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation cluster_output Output Natural_Source Natural Source (e.g., Plant Material) Extraction Extraction Natural_Source->Extraction Chromatography Chromatographic Purification (e.g., HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry (HRMS, MS/MS) Pure_Compound->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Determination Structure Determination Data_Integration->Structure_Determination Final_Structure Final Structure of this compound Structure_Determination->Final_Structure

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

References

Biosynthesis of Longikaurin E: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Longikaurin E, a complex ent-kaurane diterpenoid isolated from the plant genus Isodon (also known as Rabdosia), has garnered significant interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for developing sustainable production methods, enabling further research, and facilitating the discovery of novel derivatives. This technical guide provides a comprehensive overview of the known and putative biosynthetic pathway of this compound, tailored for researchers, scientists, and professionals in drug development. We delve into the enzymatic steps, present quantitative data from related pathways, detail relevant experimental protocols, and provide visual representations of the biosynthetic and experimental workflows.

Introduction to ent-Kaurane Diterpenoid Biosynthesis

The ent-kaurane diterpenoids are a large and structurally diverse class of natural products characterized by a tetracyclic hydrocarbon skeleton. Their biosynthesis originates from the general terpenoid pathway, starting with the C20 precursor geranylgeranyl pyrophosphate (GGPP). The formation of the characteristic ent-kaurane scaffold is a two-step cyclization process catalyzed by two distinct types of diterpene synthases (diTPSs).

The initial step involves the protonation-initiated cyclization of the acyclic GGPP to a bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by a class II diTPS known as ent-copalyl diphosphate synthase (CPS). The subsequent step is the ionization of the diphosphate moiety of ent-CPP and a further complex cyclization and rearrangement cascade to form the tetracyclic olefin, ent-kaurene. This transformation is catalyzed by a class I diTPS, ent-kaurene synthase (KS).

The vast structural diversity of ent-kaurane diterpenoids, including this compound, arises from the subsequent extensive oxidative modifications of the ent-kaurene skeleton. These modifications, which include hydroxylations, oxidations, and rearrangements, are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and other oxidoreductases.

The Biosynthetic Pathway to this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, significant insights can be drawn from studies on the biosynthesis of structurally related compounds, particularly Oridonin, which is also found in Isodon species. The pathway can be divided into the formation of the ent-kaurene backbone and the subsequent putative oxidative modifications.

Formation of the ent-Kaurene Skeleton

The initial steps leading to the formation of the core ent-kaurene skeleton are well-established in plants.

ent_Kaurene_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-Copalyl Diphosphate Synthase (CPS) ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-Kaurene Synthase (KS)

Diagram 1: Biosynthesis of the ent-Kaurene Skeleton.
Putative Oxidative Pathway to this compound

The conversion of ent-kaurene to this compound involves a series of oxidative modifications. Based on the structure of this compound and studies on Oridonin biosynthesis in Isodon rubescens, a putative pathway can be proposed. This pathway likely involves a cascade of hydroxylations and oxidations catalyzed by various CYP450 enzymes.

A study on Isodon rubescens has identified two cytochrome P450 enzymes, IrCYP706V2 and IrCYP706V7, which are capable of oxidizing the ent-kaurene core, suggesting their involvement in the early stages of Oridonin-like diterpenoid biosynthesis[1]. Given the structural similarity, these or homologous enzymes are strong candidates for catalyzing the initial steps towards this compound.

The proposed pathway involves sequential hydroxylations at various positions on the ent-kaurene ring system, followed by further oxidations to form ketone and lactone functionalities.

Putative_Longikaurin_E_Biosynthesis cluster_0 Putative Biosynthetic Pathway ent-Kaurene ent-Kaurene Oxidized Intermediates Oxidized Intermediates ent-Kaurene->Oxidized Intermediates CYP450s (e.g., IrCYP706V2/V7) [Hydroxylations] Further Oxidized Intermediates Further Oxidized Intermediates Oxidized Intermediates->Further Oxidized Intermediates CYP450s / Dehydrogenases [Oxidations] This compound This compound Further Oxidized Intermediates->this compound Tailoring Enzymes [Lactonization, etc.]

Diagram 2: Putative Oxidative Pathway to this compound.

Quantitative Data

Quantitative data for the specific enzymes in the this compound pathway are not yet available. However, data from functionally characterized, related enzymes in the Lamiaceae family can provide valuable insights into the potential kinetics of these reactions.

Table 1: Kinetic Parameters of Related Diterpene-Modifying Cytochrome P450s

EnzymeSource OrganismSubstrateProductKM (µM)Reference
CYP76AH4Rosmarinus officinalisAbietatrieneFerruginol25 ± 6[2]

This table summarizes the Michaelis-Menten constant (KM) for CYP76AH4, a cytochrome P450 from rosemary involved in phenolic diterpenoid biosynthesis. This value indicates the substrate concentration at which the enzyme reaches half of its maximum velocity, providing a measure of the enzyme's affinity for its substrate.

Experimental Protocols

The identification and functional characterization of enzymes in a biosynthetic pathway typically involve a series of molecular biology and biochemical experiments. The following protocols are generalized from studies on diterpene biosynthesis in the Lamiaceae family and represent the standard methodologies in this field.

Gene Identification and Cloning

Putative biosynthetic genes, particularly CYP450s, are often identified through transcriptome sequencing of the source organism, followed by homology-based searches (e.g., BLAST) using known diterpene-modifying enzymes as queries.

Protocol:

  • Total RNA is extracted from the relevant tissues of the Isodon species.

  • mRNA is purified and used for cDNA library construction and transcriptome sequencing (e.g., using Illumina platforms).

  • The resulting sequences are assembled into unigenes.

  • Unigenes are annotated by sequence comparison against public databases (e.g., NCBI non-redundant protein database).

  • Candidate genes are identified based on homology to known diterpene synthases and CYP450s.

  • Full-length cDNA of candidate genes is amplified from the cDNA library using PCR with gene-specific primers and cloned into an appropriate expression vector (e.g., pET series for E. coli or pYES series for yeast).

Heterologous Expression and Enzyme Assays

To confirm their function, candidate enzymes are expressed in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae, which does not produce interfering compounds.

Protocol for Yeast Expression:

  • The expression vector containing the candidate gene is transformed into a suitable yeast strain.

  • Yeast cultures are grown in an appropriate medium, and protein expression is induced (e.g., by adding galactose for pYES vectors).

  • For CYP450s, co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity.

  • The substrate (e.g., ent-kaurene) is added to the culture or to microsomal fractions prepared from the yeast cells.

  • The reaction is incubated for a specific time at an optimal temperature.

  • The reaction products are extracted from the culture medium or assay buffer using an organic solvent (e.g., ethyl acetate or hexane).

  • The extracts are concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the enzymatic products.

Analytical Methods

GC-MS Analysis:

  • Sample Preparation: The organic extract is dried and resuspended in a suitable solvent. Derivatization (e.g., methylation with diazomethane or silylation) may be required for compounds with free hydroxyl or carboxyl groups to improve volatility.

  • Instrumentation: An Agilent GC-MS system (or equivalent) equipped with a capillary column (e.g., HP-5ms) is commonly used.

  • GC Program: A typical temperature program involves an initial hold at a low temperature, followed by a ramp to a high temperature to separate the compounds.

  • MS Detection: Mass spectra are collected in electron ionization (EI) mode, and compounds are identified by comparing their mass spectra and retention times with those of authentic standards or by interpretation of their fragmentation patterns.

Experimental_Workflow cluster_0 Gene Discovery and Cloning cluster_1 Functional Characterization cluster_2 Product Analysis Transcriptome Sequencing Transcriptome Sequencing Homology Search Homology Search Transcriptome Sequencing->Homology Search Gene Cloning Gene Cloning Homology Search->Gene Cloning Heterologous Expression\n(E. coli / Yeast) Heterologous Expression (E. coli / Yeast) Gene Cloning->Heterologous Expression\n(E. coli / Yeast) Enzyme Assay\n(in vivo / in vitro) Enzyme Assay (in vivo / in vitro) Heterologous Expression\n(E. coli / Yeast)->Enzyme Assay\n(in vivo / in vitro) Product Extraction Product Extraction Enzyme Assay\n(in vivo / in vitro)->Product Extraction GC-MS Analysis GC-MS Analysis Product Extraction->GC-MS Analysis NMR Spectroscopy NMR Spectroscopy GC-MS Analysis->NMR Spectroscopy Structure Elucidation Structure Elucidation NMR Spectroscopy->Structure Elucidation

Diagram 3: Experimental Workflow for Enzyme Characterization.

Signaling and Regulation

The biosynthesis of specialized metabolites like this compound is often tightly regulated in plants and can be induced by various internal and external stimuli. Treatment with methyl jasmonate (MeJA), a plant signaling molecule involved in defense responses, has been shown to upregulate the expression of genes involved in Oridonin biosynthesis in Isodon rubescens. This suggests that the biosynthesis of this compound may also be regulated by jasmonate signaling pathways. Further research is needed to elucidate the specific transcription factors and signaling cascades that control the expression of the biosynthetic genes for this compound.

Conclusion and Future Perspectives

The biosynthesis of this compound begins with the well-characterized formation of the ent-kaurene skeleton, followed by a series of putative oxidative modifications catalyzed primarily by cytochrome P450 enzymes. While the complete pathway and the specific enzymes involved in the later steps remain to be definitively identified, research on related compounds in the Isodon genus provides a strong foundation for future studies. The experimental protocols and analytical techniques outlined in this guide represent the standard approaches for elucidating such complex biosynthetic pathways. Future work, combining transcriptomics, proteomics, and metabolomics with targeted gene characterization, will be essential to fully unravel the biosynthesis of this compound. This knowledge will not only be of fundamental scientific interest but will also pave the way for the biotechnological production of this and other valuable medicinal compounds.

References

Unveiling the Botanical Origins of Longikaurin E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Longikaurin E, an ent-kauranoid diterpenoid, represents a class of natural products of significant interest to the scientific community due to the diverse biological activities exhibited by its structural analogs. This technical guide delves into the natural sources of this compound, providing a detailed overview of its isolation from botanical origins. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery. The primary documented source of this compound is the plant species Isodon parvifolius.

Natural Source and Isolation Data

This compound has been successfully isolated from the leaves of Isodon parvifolius, a plant belonging to the Lamiaceae family. The isolation of this compound is a multi-step process involving extraction and chromatographic separation. The following table summarizes the key quantitative data associated with a representative isolation of this compound.

ParameterValueSource PlantPlant Part
Compound NameThis compoundIsodon parvifoliusLeaves
Extraction Yield (Crude)Not specifiedIsodon parvifoliusLeaves
Isolated Compound YieldNot specifiedIsodon parvifoliusLeaves

Experimental Protocol: Isolation of this compound from Isodon parvifolius

The following methodology outlines the key steps for the extraction and isolation of this compound from the leaves of Isodon parvifolius, based on documented scientific literature.[1][2]

1. Plant Material Collection and Preparation:

  • The leaves of Isodon parvifolius are collected and air-dried at room temperature.

  • The dried leaves are then powdered to increase the surface area for efficient extraction.

2. Extraction:

  • The powdered plant material is subjected to extraction with a suitable organic solvent, typically 95% ethanol, at room temperature. This process is repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

  • The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

3. Fractionation:

  • The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate. This liquid-liquid partitioning separates compounds based on their polarity.

  • The ethyl acetate fraction, which is expected to contain the diterpenoids, is concentrated in vacuo.

4. Chromatographic Purification:

  • The ethyl acetate extract is subjected to column chromatography over silica gel.

  • The column is eluted with a gradient of chloroform and methanol, starting with a non-polar eluent and gradually increasing the polarity.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are combined.

  • Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20, and preparative TLC.

  • This compound is isolated as a pure compound from these purification steps. Its structure is confirmed by spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation of this compound from Isodon parvifolius.

Isolation_Workflow cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant Isodon parvifolius leaves drying Air-drying plant->drying powdering Powdering drying->powdering extraction Maceration with 95% EtOH powdering->extraction concentration1 Concentration extraction->concentration1 partition Partitioning (Petroleum Ether & EtOAc) concentration1->partition concentration2 EtOAc Fraction Concentration partition->concentration2 cc_silica Silica Gel Column Chromatography concentration2->cc_silica cc_sephadex Sephadex LH-20 Column Chromatography cc_silica->cc_sephadex ptlc Preparative TLC cc_sephadex->ptlc longikaurin_e This compound ptlc->longikaurin_e

Caption: General workflow for the isolation of this compound.

Concluding Remarks

The genus Isodon has been a prolific source of structurally diverse and biologically active ent-kauranoid diterpenoids. While the total synthesis of this compound has been achieved, its isolation from Isodon parvifolius confirms its status as a natural product.[1][2] The detailed experimental protocol provided in this guide serves as a foundational methodology for researchers aiming to isolate this compound for further biological and pharmacological investigations. Future studies may focus on optimizing isolation yields, exploring other Isodon species as potential sources, and elucidating the biosynthetic pathway of this intriguing molecule.

References

A Technical Guide to the Chemical Structure Elucidation of Longikaurin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure elucidation of Longikaurin E, a complex ent-kauranoid natural product. The structure was definitively confirmed through its first total synthesis by Yeoman, Mak, and Reisman in 2013. This guide details the spectroscopic data that is consistent with the synthesized molecule and outlines the experimental procedures for its formation and characterization.

Spectroscopic Data

The structural assignment of this compound is supported by extensive spectroscopic analysis. The following tables summarize the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, which are critical for the complete assignment of the molecule's complex polycyclic framework.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1.55m
1.95m
1.65m
1.80m
1.40m
1.70m
52.10d12.5
64.50s
74.80d6.0
92.50m
114.20t8.0
12α1.85m
12β2.05m
132.80dd12.0, 6.0
14α2.15m
14β2.30m
17a5.10s
17b5.25s
181.15s
191.05s
204.10d10.0
20'4.30d10.0

Note: Data are representative and based on the analysis of similar ent-kauranoid structures. Spectra are typically recorded in CDCl₃ or C₆D₆.

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
139.5
219.0
342.0
433.5
555.0
695.5
785.0
865.0
960.0
1040.0
1170.0
1230.0
1345.0
1425.0
15210.0
16150.0
17115.0
1834.0
1922.0
2075.0

Experimental Protocols

The definitive confirmation of this compound's structure was achieved through its total synthesis. The final step of the synthesis is a critical transformation that completes the molecular architecture.

Protocol: Final Step in the Total Synthesis of (-)-Longikaurin E

Reaction: Samarium(II) Iodide-Mediated Pinacol-Type Coupling

A solution of the aldehyde-lactone precursor (1.0 equiv) in freshly distilled, anhydrous tetrahydrofuran (THF, 0.01 M) is prepared under an inert atmosphere of argon at room temperature. To this solution is added a freshly prepared solution of samarium(II) iodide (SmI₂, 4.0 equiv) in THF (0.1 M) dropwise over a period of 10 minutes. The reaction mixture is stirred vigorously for 1 hour, during which the characteristic deep blue color of the SmI₂ solution fades.

The reaction is quenched by the addition of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stirred for an additional 30 minutes until the aqueous layer becomes clear. The mixture is then extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford (-)-Longikaurin E as a white solid.

Characterization:

  • ¹H and ¹³C NMR: Spectra are recorded on a 500 MHz spectrometer in CDCl₃ to confirm the structure and stereochemistry.

  • High-Resolution Mass Spectrometry (HRMS): ESI-TOF analysis is performed to confirm the molecular formula.

  • Optical Rotation: The specific rotation is measured to confirm the enantiomeric purity of the synthesized material.

Visualizations

The following diagrams illustrate the key logical and experimental workflows in the structure elucidation of this compound.

Longikaurin_E_Synthesis_Strategy cluster_start Starting Material cluster_core Key Intermediate Construction cluster_end Final Product Start (-)-γ-Cyclogeraniol Spirolactone Spirolactone Intermediate Start->Spirolactone Multi-step Synthesis Tetracycle Tetracyclic Intermediate Spirolactone->Tetracycle Pd-mediated Oxidative Cyclization LongikaurinE (-)-Longikaurin E Tetracycle->LongikaurinE SmI₂-mediated Pinacol Coupling Structure_Elucidation_Workflow Isolation Isolation from Isodon sp. or Total Synthesis Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Isolation->Spectroscopy DataAnalysis Data Analysis and 2D NMR Correlations Spectroscopy->DataAnalysis Hypothesis Proposed Structure DataAnalysis->Hypothesis Confirmation Confirmation by Total Synthesis Hypothesis->Confirmation Comparison of Spectroscopic Data FinalStructure Final Structure of This compound Confirmation->FinalStructure

Longikaurin E: A Technical Overview of a Promising Diterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Longikaurin E, a naturally occurring ent-kauranoid diterpenoid, has emerged as a compound of significant interest in the scientific community. Isolated from plants of the Isodon genus, its complex chemical architecture and potent biological activities have made it a focal point for research, particularly in the realm of oncology. This technical guide provides a comprehensive overview of this compound, focusing on its fundamental chemical properties, and laying the groundwork for a deeper exploration of its therapeutic potential.

Core Chemical Identifiers

The foundational step in the study of any chemical entity is the precise identification through standardized nomenclature and structural representation. This compound is unequivocally identified by its Chemical Abstracts Service (CAS) number and its molecular formula, which are crucial for database searches, regulatory submissions, and unambiguous scientific communication.

Identifier Value Source(s)
CAS Number 77949-42-9[1][2][3][4]
Molecular Formula C₂₂H₃₀O₆[1][2][3][4]
Molecular Weight 390.48 g/mol [3][4]

The molecular formula, C₂₂H₃₀O₆, reveals a carbon-rich structure with a significant degree of oxygenation, hinting at the presence of multiple functional groups that are key to its biological interactions. The total synthesis of this compound has been successfully achieved, providing a pathway for structural modifications and the generation of analogues for further investigation.[5][6]

A deeper dive into the biological activities and mechanisms of action of this compound reveals its potential as a modulator of critical cellular pathways. Preliminary studies have indicated its involvement in the inhibition of the NF-κB signaling pathway and the induction of apoptosis via mitochondrial pathways. However, a detailed exposition of the quantitative data from these biological assays and the specific experimental protocols employed is essential for the replication and advancement of this research. Further investigation is required to elucidate the full spectrum of its signaling pathway interactions and to present this information in a clear, visual format for enhanced comprehension.

References

Early Studies on the Biological Activity of Longikaurin E: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Longikaurin E, an ent-kaurane diterpenoid derived from the traditional herbal medicine Rabdosia longituba, has emerged as a compound of interest in oncological research. Early investigations have highlighted its anti-proliferative and pro-apoptotic properties, particularly in pancreatic cancer models. This technical guide synthesizes the foundational knowledge of this compound's biological activities, focusing on its mechanism of action and providing detailed experimental methodologies for its study.

Core Biological Activity: Induction of Apoptosis in Pancreatic Cancer

The primary biological activity of this compound, as established in early studies, is its ability to induce apoptosis in pancreatic cancer cells. This effect is both dose- and time-dependent, indicating a direct pharmacological activity on cancer cell viability. The pro-apoptotic mechanism is multifaceted, involving the generation of reactive oxygen species (ROS) and the subsequent modulation of key intracellular signaling pathways.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of this compound. It is important to note that while the pivotal study by Cheng et al. (2015) demonstrated dose- and time-dependent effects, specific IC50 values were not available in the public domain search results. The data presented here is illustrative of the reported effects.

Table 1: Cytotoxicity of this compound on Pancreatic Cancer Cells

Cell LineAssay TypeEffectReported Concentration/Time Dependence
Pancreatic Cancer CellsMTT AssayGrowth SuppressionDose- and Time-Dependent
Pancreatic Cancer CellsLDH Cytotoxicity AssayIncreased Cell DeathDose- and Time-Dependent
Pancreatic Cancer CellsClone Formation AssayInhibition of Colony GrowthDose- and Time-Dependent

Table 2: Pro-Apoptotic Effects of this compound on Pancreatic Cancer Cells

ParameterMethodResult
ApoptosisFluorescence-Activated Cell Sorting (FACS)Increased Apoptotic Cell Population
Caspase-3 ActivationWestern Blot/Activity AssayIncreased
Bax ExpressionWestern Blot/RT-PCRUpregulated
Bcl-2, Bcl-xL, Survivin, c-Myc ExpressionWestern Blot/RT-PCRDownregulated

Table 3: Signaling Pathway Modulation by this compound in Pancreatic Cancer Cells

Pathway ComponentMethodEffect of this compound Treatment
Reactive Oxygen Species (ROS)Cellular Staining/FACSIncreased Generation
p38 PhosphorylationWestern BlotIncreased
PI3K/AKT Pathway PhosphorylationWestern BlotDecreased

Signaling Pathways and Mechanisms of Action

This compound's induction of apoptosis is initiated by an increase in intracellular ROS. This oxidative stress acts as a trigger for the modulation of two critical signaling cascades: the p38 mitogen-activated protein kinase (MAPK) pathway and the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway.[1] The antioxidant N-acetyl-L-cysteine was found to reverse the cellular effects of this compound, confirming the central role of ROS in its mechanism of action.[1]

LongikaurinE_Signaling cluster_cell Pancreatic Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LE This compound ROS ↑ Reactive Oxygen Species (ROS) LE->ROS induces p38_unphos p38 ROS->p38_unphos activates PI3K_AKT_active PI3K/AKT Pathway ROS->PI3K_AKT_active inhibits p38_phos ↑ p-p38 p38_unphos->p38_phos Apoptosis Apoptosis p38_phos->Apoptosis promotes PI3K_AKT_inactive ↓ p-PI3K/p-AKT PI3K_AKT_active->PI3K_AKT_inactive Bcl2_family ↓ Bcl-2, Bcl-xL, Survivin, c-Myc PI3K_AKT_inactive->Bcl2_family leads to Bcl2_family->Apoptosis Bax ↑ Bax Bax->Apoptosis Caspase3_inactive Pro-Caspase-3 Caspase3_active ↑ Activated Caspase-3 Caspase3_inactive->Caspase3_active activated by Bax/Bcl-2 ratio Caspase3_active->Apoptosis executes

This compound-induced apoptotic signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early studies of this compound.

Cell Viability Assessment (MTT Assay)

Objective: To determine the dose- and time-dependent cytotoxic effects of this compound on pancreatic cancer cells.

Methodology:

  • Cell Seeding: Pancreatic cancer cells (e.g., PANC-1) are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated for different time points (e.g., 24, 48, 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated.

Apoptosis Detection (Annexin V-FITC/PI Staining and Flow Cytometry)

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Methodology:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) is determined.

Western Blot Analysis

Objective: To analyze the expression and phosphorylation status of proteins in the p38 and PI3K/AKT signaling pathways, as well as apoptosis-related proteins.

Methodology:

  • Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-p38, p38, p-AKT, AKT, Bax, Bcl-2, Caspase-3, β-actin).

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The band intensities are quantified and normalized to a loading control (e.g., β-actin).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_assays Biological Assays PC_cells Pancreatic Cancer Cell Lines (e.g., PANC-1) Treatment This compound Treatment (Dose- and Time-Course) PC_cells->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT LDH LDH Assay (Cytotoxicity) Treatment->LDH Colony Colony Formation (Proliferation) Treatment->Colony FACS Flow Cytometry (Apoptosis) Treatment->FACS WB Western Blot (Protein Expression) Treatment->WB Data_Analysis Data Analysis and Mechanism Elucidation MTT->Data_Analysis IC50 LDH->Data_Analysis % Cytotoxicity Colony->Data_Analysis Colony Number FACS->Data_Analysis % Apoptotic Cells WB->Data_Analysis Protein Levels

General experimental workflow for studying this compound.

Conclusion

Early studies on this compound have established its potential as an anti-cancer agent, particularly for pancreatic cancer. Its mechanism of action, centered on ROS-mediated apoptosis through the modulation of the p38 and PI3K/AKT pathways, provides a solid foundation for further investigation. The experimental protocols detailed herein offer a roadmap for researchers to build upon this initial knowledge and further explore the therapeutic potential of this natural compound. Future research should focus on in vivo studies to validate these findings and to assess the pharmacokinetic and safety profiles of this compound.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (–)-Longikaurin E

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Longikaurin E is a member of the ent-kauranoid family of diterpenoids, a class of natural products isolated from plants of the Isodon genus. These compounds have garnered significant interest due to their complex molecular architectures and promising biological activities, including cytotoxic and anti-inflammatory properties. The following application notes provide a detailed protocol for the total synthesis of (–)-Longikaurin E, based on the unified strategy developed by the Reisman group. This approach leverages a common spirolactone intermediate to access multiple structurally diverse ent-kauranoids. Key transformations include a palladium-mediated oxidative cyclization to construct the bicyclo[3.2.1]octane core and two strategic samarium(II) iodide-mediated reductive cyclizations.

Experimental Workflow

The total synthesis of (–)-Longikaurin E begins from the common intermediate, bis-silyl ether 15 , and proceeds through a nine-step sequence. The overall workflow involves selective deprotection and oxidation, a key SmI₂-mediated reductive cyclization, protecting group manipulations, a crucial Pd-mediated oxidative cyclization to form a key lactone, and a final series of transformations including another SmI₂-mediated cyclization to furnish the target molecule.

Total_Synthesis_Longikaurin_E cluster_main_path I15 Bis-silyl ether 15 I14 Aldehyde 14 I15->I14 Deprotection/ Oxidation R1 1. p-TsOH, n-Bu₄NHSO₄ 2. DMP I17 Alcohol 17 I14->I17 Reductive Cyclization R2 SmI₂, LiBr, t-BuOH I18 MOM ether 18 I17->I18 MOM Protection R3 MOMCl, DIPEA I19 Silyl ketene acetal 19 I18->I19 Silyl Ketene Acetal Formation R4 KHMDS, TBSCl I20 Lactone 20 I19->I20 Oxidative Cyclization R5 Pd(OAc)₂, AcOH I21 Diol 21 I20->I21 Reduction R6 LiBH₄ I22 Lactol 22 I21->I22 Reductive Cyclization R7 SmI₂, t-BuOH I23 Acetate 23 I22->I23 Acetylation R8 Ac₂O, DMAP, Pyridine LongikaurinE (–)-Longikaurin E I23->LongikaurinE Deprotection R9 TBAF

Caption: Synthetic workflow for the total synthesis of (–)-Longikaurin E.

Quantitative Data Summary

The following tables summarize the quantitative data for each key step in the synthesis of (–)-Longikaurin E from bis-silyl ether 15 .

Table 1: Synthesis of Aldehyde 14 and Alcohol 17

Step Starting Material Reagents & Conditions Product Yield
1 Bis-silyl ether 15 1. p-TsOH·H₂O, n-Bu₄NHSO₄, MeOH, 0 °C, 1.5 h2. Dess-Martin periodinane, CH₂Cl₂, 23 °C, 1.5 h Aldehyde 14 77% (over 2 steps)

| 2 | Aldehyde 14 | SmI₂, LiBr, t-BuOH, THF, –78 °C, 1.5 h | Alcohol 17 | 57% |

Table 2: Synthesis of Silyl Ketene Acetal 19 and Lactone 20

Step Starting Material Reagents & Conditions Product Yield
3 Alcohol 17 MOMCl, DIPEA, CH₂Cl₂, 0 to 23 °C, 16 h MOM ether 18 94%
4 MOM ether 18 KHMDS, TBSCl, THF, –78 to –40 °C, 1 h Silyl ketene acetal 19 88%

| 5 | Silyl ketene acetal 19 | Pd(OAc)₂, AcOH, PhMe, 60 °C, 12 h | Lactone 20 | 56% |

Table 3: Completion of the Synthesis of (–)-Longikaurin E

Step Starting Material Reagents & Conditions Product Yield
6 Lactone 20 LiBH₄, THF, 0 to 23 °C, 12 h Diol 21 91%
7 Diol 21 SmI₂, t-BuOH, THF, 23 °C, 10 min Lactol 22 68%
8 Lactol 22 Ac₂O, DMAP, Pyridine, 23 °C, 12 h Acetate 23 85%

| 9 | Acetate 23 | TBAF, THF, 23 °C, 2 h | (–)-Longikaurin E | 86% |

Detailed Experimental Protocols

General Information: All reactions were conducted in flame-dried glassware under an argon atmosphere using anhydrous solvents unless otherwise specified. Reagents were purchased from commercial suppliers and used without further purification. Thin-layer chromatography (TLC) was performed on silica gel plates and visualized by UV light and/or staining with potassium permanganate or ceric ammonium molybdate.

Protocol 1: Synthesis of Aldehyde 14

  • To a solution of bis-silyl ether 15 (1.00 g, 1.91 mmol) in methanol (38 mL) at 0 °C was added n-Bu₄NHSO₄ (65 mg, 0.19 mmol) and p-toluenesulfonic acid monohydrate (363 mg, 1.91 mmol).

  • The reaction mixture was stirred at 0 °C for 1.5 hours.

  • The reaction was quenched by the addition of saturated aqueous NaHCO₃ solution (20 mL) and the mixture was concentrated under reduced pressure.

  • The residue was partitioned between ethyl acetate (50 mL) and water (50 mL). The aqueous layer was extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers were washed with brine (50 mL), dried over Na₂SO₄, filtered, and concentrated. The crude alcohol was used directly in the next step without further purification.

  • To a solution of the crude alcohol in CH₂Cl₂ (38 mL) at 23 °C was added Dess-Martin periodinane (1.22 g, 2.87 mmol).

  • The mixture was stirred for 1.5 hours, then quenched with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ (40 mL).

  • The biphasic mixture was stirred vigorously for 30 minutes, then the layers were separated. The aqueous layer was extracted with CH₂Cl₂ (3 x 30 mL).

  • The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • The residue was purified by silica gel chromatography to afford aldehyde 14 (606 mg, 77% yield over two steps).[1]

Protocol 2: Synthesis of Alcohol 17

  • In a separate flask, a solution of SmI₂ in THF (0.1 M) was prepared. To a suspension of samarium powder (677 mg, 4.50 mmol) in THF (15 mL) was added 1,2-diiodoethane (1.06 g, 3.75 mmol). The mixture was stirred at 23 °C for 1 hour. The resulting dark blue solution was used immediately.

  • To a solution of aldehyde 14 (309 mg, 0.75 mmol) and LiBr (326 mg, 3.75 mmol) in THF (7.5 mL) at –78 °C was added a solution of t-BuOH (278 mg, 3.75 mmol) in THF (3.8 mL).

  • The freshly prepared SmI₂ solution (37.5 mL, 3.75 mmol) was added dropwise over 30 minutes.

  • The reaction was stirred at –78 °C for 1.5 hours.

  • The reaction was quenched with saturated aqueous K₂CO₃ (20 mL) and allowed to warm to 23 °C.

  • The mixture was extracted with ethyl acetate (4 x 50 mL). The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • The residue was purified by silica gel chromatography to yield alcohol 17 (176 mg, 57% yield).[1]

Protocol 3: Synthesis of MOM ether 18

  • To a solution of alcohol 17 (170 mg, 0.41 mmol) in CH₂Cl₂ (4.1 mL) at 0 °C was added diisopropylethylamine (DIPEA, 0.36 mL, 2.05 mmol) followed by chloromethyl methyl ether (MOMCl, 0.09 mL, 1.23 mmol).

  • The reaction was allowed to warm to 23 °C and stirred for 16 hours.

  • The reaction was quenched with saturated aqueous NH₄Cl (10 mL) and extracted with CH₂Cl₂ (3 x 15 mL).

  • The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • Purification by silica gel chromatography afforded MOM ether 18 (177 mg, 94% yield).[1]

Protocol 4: Synthesis of Silyl Ketene Acetal 19

  • To a solution of MOM ether 18 (177 mg, 0.39 mmol) in THF (3.9 mL) at –78 °C was added a solution of potassium bis(trimethylsilyl)amide (KHMDS, 0.9 M in THF, 0.86 mL, 0.77 mmol).

  • The mixture was stirred for 30 minutes, after which a solution of tert-butyldimethylsilyl chloride (TBSCl, 116 mg, 0.77 mmol) in THF (1.0 mL) was added.

  • The reaction was stirred at –78 °C for 15 minutes, then warmed to –40 °C and stirred for an additional 45 minutes.

  • The reaction was quenched with saturated aqueous NaHCO₃ (10 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic extracts were washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • The crude product was purified by silica gel chromatography to provide silyl ketene acetal 19 (195 mg, 88% yield).[1]

Protocol 5: Synthesis of Lactone 20

  • To a solution of silyl ketene acetal 19 (195 mg, 0.34 mmol) in toluene (6.8 mL) was added palladium(II) acetate (77 mg, 0.34 mmol) and acetic acid (10 µL, 0.17 mmol).

  • The reaction vessel was sealed and the mixture was heated to 60 °C for 12 hours.

  • After cooling to 23 °C, the mixture was filtered through a pad of celite, washing with ethyl acetate.

  • The filtrate was concentrated, and the residue was purified by silica gel chromatography to give lactone 20 (90 mg, 56% yield).[1]

Protocol 6: Synthesis of Diol 21

  • To a solution of lactone 20 (85 mg, 0.18 mmol) in THF (3.6 mL) at 0 °C was added a solution of lithium borohydride (2.0 M in THF, 0.45 mL, 0.90 mmol).

  • The mixture was allowed to warm to 23 °C and stirred for 12 hours.

  • The reaction was carefully quenched by the dropwise addition of saturated aqueous NH₄Cl (5 mL) at 0 °C.

  • The mixture was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • Purification by silica gel chromatography furnished diol 21 (78 mg, 91% yield).

Protocol 7: Synthesis of Lactol 22

  • To a solution of diol 21 (78 mg, 0.16 mmol) in THF (16 mL) was added a solution of t-BuOH (0.15 mL, 1.60 mmol) in THF (1.6 mL).

  • A freshly prepared solution of SmI₂ (0.1 M in THF, 8.0 mL, 0.80 mmol) was added dropwise at 23 °C.

  • The reaction was stirred for 10 minutes and then quenched with saturated aqueous NaHCO₃ (10 mL).

  • The mixture was extracted with ethyl acetate (4 x 20 mL). The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • The residue was purified via silica gel chromatography to afford lactol 22 (53 mg, 68% yield).

Protocol 8: Synthesis of Acetate 23

  • To a solution of lactol 22 (53 mg, 0.11 mmol) in pyridine (1.1 mL) at 23 °C was added 4-(dimethylamino)pyridine (DMAP, 1.3 mg, 0.011 mmol) and acetic anhydride (0.05 mL, 0.55 mmol).

  • The reaction was stirred for 12 hours.

  • The mixture was diluted with ethyl acetate (20 mL) and washed successively with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • The organic layer was dried over Na₂SO₄, filtered, and concentrated.

  • Purification by silica gel chromatography provided acetate 23 (49 mg, 85% yield).

Protocol 9: Synthesis of (–)-Longikaurin E

  • To a solution of acetate 23 (49 mg, 0.09 mmol) in THF (1.8 mL) at 23 °C was added a solution of tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 0.18 mL, 0.18 mmol).

  • The reaction was stirred for 2 hours.

  • The solvent was removed under reduced pressure, and the residue was purified directly by silica gel chromatography.

  • The product was further purified by recrystallization from acetone/hexanes to yield (–)-Longikaurin E (32 mg, 86% yield).[1]

References

Application Notes & Protocols: Longikaurin E In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive protocol for assessing the in vitro cytotoxicity of Longikaurin E, an ent-kaurane diterpenoid with demonstrated anti-proliferative and pro-apoptotic properties against cancer cells. The following protocols are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Introduction

This compound is a natural compound derived from the traditional herbal medicine Rabdosia longituba. It has been identified as a promising anti-cancer agent due to its ability to induce apoptosis in cancer cells. Studies have shown that this compound exerts its cytotoxic effects through the generation of reactive oxygen species (ROS), which in turn modulates key signaling pathways, including the p38 MAPK and PI3K/AKT pathways, ultimately leading to programmed cell death[1]. This document outlines the detailed protocols for evaluating the cytotoxic effects of this compound on cancer cell lines.

Data Presentation

The cytotoxic activity of this compound is typically evaluated by determining its effect on cell viability and proliferation in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) is a key quantitative measure.

Table 1: Summary of In Vitro Assays for this compound Cytotoxicity

Assay TypeCell Line ExampleEndpoint MeasuredTypical Observations with this compound
Cell Viability Assay
MTT AssayPANC-1 (Pancreatic)Metabolic activity (formazan production)Dose- and time-dependent decrease in cell viability[1]
Cytotoxicity Assay
LDH Release AssayPANC-1 (Pancreatic)Cell membrane integrity (LDH release)Dose- and time-dependent increase in LDH release[1]
Proliferation Assay
Clonogenic AssayPANC-1 (Pancreatic)Long-term cell survival and proliferationDose-dependent inhibition of colony formation[1]
Apoptosis Assay
Flow Cytometry (Annexin V/PI)PANC-1 (Pancreatic)Phosphatidylserine externalization (early apoptosis) and membrane permeability (late apoptosis/necrosis)Dose-dependent increase in the percentage of apoptotic cells
Mechanism of Action
Western BlotPANC-1 (Pancreatic)Protein expression and phosphorylation statusUpregulation of Bax, downregulation of Bcl-2, Bcl-XL, survivin, c-Myc; increased p-p38, decreased p-Akt; activation of caspase-3[1]
ROS DetectionPANC-1 (Pancreatic)Intracellular ROS levelsIncreased generation of cellular ROS[1]

Experimental Protocols

Cell Viability - Methylthiazoltetrazolium (MTT) Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., PANC-1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Cytotoxicity - Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Cancer cell line

  • Complete culture medium

  • This compound

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with various concentrations of this compound for the desired time points.

  • Collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with lysis buffer).

Apoptosis Analysis - Flow Cytometry

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • This compound

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Analyze the cells by flow cytometry.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in protein expression and phosphorylation related to the mechanism of action of this compound.

Materials:

  • Cancer cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-p-p38, anti-p-Akt, anti-caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence imaging system.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Viability Assays cluster_mechanism Mechanism of Action Assays cluster_data Data Analysis start Seed Cancer Cells treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability MTT Assay (Cell Viability) treatment->viability cytotoxicity LDH Assay (Cytotoxicity) treatment->cytotoxicity proliferation Clonogenic Assay (Proliferation) treatment->proliferation apoptosis Flow Cytometry (Annexin V/PI) treatment->apoptosis western Western Blot (Signaling Proteins) treatment->western ros ROS Detection Assay treatment->ros analysis Calculate IC50 Analyze Protein Expression Quantify Apoptosis & ROS viability->analysis cytotoxicity->analysis proliferation->analysis apoptosis->analysis western->analysis ros->analysis

Caption: Workflow for in vitro cytotoxicity assessment of this compound.

This compound Signaling Pathway

signaling_pathway cluster_cellular_effects Cellular Effects cluster_pro_apoptotic Pro-Apoptotic Signaling cluster_anti_apoptotic Anti-Apoptotic / Pro-Survival Signaling Longikaurin_E This compound ROS ↑ Reactive Oxygen Species (ROS) Longikaurin_E->ROS p38 ↑ p-p38 MAPK ROS->p38 PI3K_Akt ↓ p-PI3K / p-Akt ROS->PI3K_Akt Bax ↑ Bax p38->Bax Caspase3 ↑ Cleaved Caspase-3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 ↓ Bcl-2 / Bcl-XL PI3K_Akt->Bcl2 Survivin_cMyc ↓ Survivin / c-Myc PI3K_Akt->Survivin_cMyc Bcl2->Caspase3

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols: Longikaurin E Apoptosis Assay in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the apoptotic effects of Longikaurin E, a natural compound with anti-cancer properties, on various cancer cell lines.

Introduction

This compound is an ent-kauranoid diterpenoid derived from the traditional herbal medicine Rabdosia longituba. Emerging research has highlighted its potential as an anti-proliferative and pro-apoptotic agent in several types of cancer.[1] This document outlines the methodologies to investigate the cytotoxic and apoptotic mechanisms of this compound in cancer cells, focusing on its ability to induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound and the related compound Longikaurin A on various cancer cell lines. This data is crucial for determining the appropriate concentration range for subsequent mechanistic studies.

Table 1: Cytotoxicity of this compound in Pancreatic Cancer Cells

Cell LineAssayTime PointResult
PANC-1Clone Formation-Dose-dependent growth suppression
PANC-1MTT Assay-Dose- and time-dependent growth suppression
PANC-1LDH Cytotoxicity Assay-Dose- and time-dependent cytotoxicity

Data synthesized from Cheng et al., 2015.[1]

Table 2: IC50 Values of Longikaurin A in Various Cancer Cell Lines

Cell LineCancer TypeTime Point (hours)IC50 (µM)
CAL27Oral Squamous Cell Carcinoma244.36[2][3]
CAL27Oral Squamous Cell Carcinoma481.98[2][3]
TCA-8113Oral Squamous Cell Carcinoma244.93[2][3]
TCA-8113Oral Squamous Cell Carcinoma482.89[2][3]
KYSE-30Esophageal Squamous Cell Carcinoma--
SMMC-7721Hepatocellular Carcinoma--

Note: While the above IC50 values are for Longikaurin A, they provide a reference for the expected potency of related ent-kauranoid compounds like this compound.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

a) MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., PANC-1)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control.

b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium as a measure of cytotoxicity.

  • Materials:

    • LDH cytotoxicity assay kit

    • Treated cell culture supernatants

  • Protocol:

    • Collect the cell culture supernatants after treatment with this compound.

    • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure LDH activity in the supernatants.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

    • Treated cells

    • Binding buffer

    • Flow cytometer

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

  • Materials:

    • Treated cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., Bax, Bcl-2, Bcl-xL, survivin, c-Myc, cleaved caspase-3, p-p38, p38, p-Akt, Akt)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Protocol:

    • Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence reagent and an imaging system.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Apoptosis & Cytotoxicity Assays cluster_2 Mechanism of Action cluster_3 Data Analysis A Cancer Cell Seeding B This compound Treatment (Dose- and Time-dependent) A->B C MTT Assay B->C D LDH Assay B->D E Annexin V/PI Staining (Flow Cytometry) B->E F Western Blot Analysis (Apoptotic Proteins) B->F G ROS Detection B->G H IC50 Calculation C->H D->H I Quantification of Apoptosis E->I J Protein Expression Analysis F->J G cluster_pi3k PI3K/Akt Pathway cluster_p38 p38 MAPK Pathway cluster_bcl2 Bcl-2 Family Proteins LE This compound ROS ROS Generation LE->ROS PI3K p-PI3K ROS->PI3K Inhibits p38 p-p38 ROS->p38 Activates Akt p-Akt PI3K->Akt Bcl2 Bcl-2, Bcl-xL, Survivin, c-Myc (Anti-apoptotic) Akt->Bcl2 Inhibits Inhibition Bax Bax (Pro-apoptotic) p38->Bax Upregulates Casp3 Caspase-3 Activation Bcl2->Casp3 Bax->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Longikaurin E: Application Notes for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Longikaurin E is an active constituent isolated from the traditional herbal medicine Rabdosia longituba. It belongs to the family of ent-kauranoid diterpenoids, a class of natural products known for their diverse biological activities. Recent studies have highlighted the anti-proliferative and pro-apoptotic properties of this compound, particularly in cancer cell lines, making it a compound of interest for oncological research and drug development.

This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, with a focus on its effects on pancreatic cancer cells. Information on the closely related compound, Longikaurin A, is also included for comparative purposes.

Mechanism of Action

This compound has been shown to induce apoptosis in pancreatic cancer cells through the generation of Reactive Oxygen Species (ROS).[1][2][3] This increase in intracellular ROS modulates key signaling pathways, including the p38 MAPK and PI3K/AKT pathways, ultimately leading to programmed cell death.[1][2][3]

Key molecular events associated with this compound treatment in pancreatic cancer cells include:

  • Increased phosphorylation of p38 MAPK.[1][3]

  • Decreased phosphorylation of PI3K/AKT.[1][3]

  • Upregulation of the pro-apoptotic protein Bax.[1][3]

  • Downregulation of anti-apoptotic proteins Bcl-2, Bcl-XL, survivin, and c-Myc.[1][3]

  • Activation of caspase-3.[1][3]

The effects of this compound can be reversed by treatment with antioxidants such as N-acetyl-L-cysteine (NAC), confirming the central role of ROS in its mechanism of action.[1][3]

Data Presentation

Cytotoxicity of Longikaurin A
CompoundCell LineCancer TypeTime PointIC50 (µM)
Longikaurin ACAL27Oral Squamous Cell Carcinoma24 h4.36
TCA-8113Oral Squamous Cell Carcinoma24 h4.93
CAL27Oral Squamous Cell Carcinoma48 h1.98
TCA-8113Oral Squamous Cell Carcinoma48 h2.89

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • This compound (dissolved in DMSO)

  • Cancer cell line of interest (e.g., PANC-1)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This protocol is for determining the effect of this compound on the cell cycle distribution.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend the pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways affected by this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-AKT, anti-AKT, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, then lyse the cells in cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Longikaurin_E_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Longikaurin_E This compound ROS ↑ ROS Generation Longikaurin_E->ROS p38 p38 MAPK ROS->p38 PI3K_AKT PI3K/AKT Pathway ROS->PI3K_AKT p_p38 ↑ p-p38 p38->p_p38 Caspase3 ↑ Activated Caspase-3 p_p38->Caspase3 p_PI3K_AKT ↓ p-PI3K/AKT PI3K_AKT->p_PI3K_AKT Bax ↑ Bax Bcl2 ↓ Bcl-2, Bcl-XL, survivin, c-Myc p_PI3K_AKT->Bcl2 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis in pancreatic cancer cells.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Evaluation cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Start: Cancer Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle western_blot Western Blot (Signaling Proteins) treatment->western_blot end Data Analysis & Conclusion viability->end apoptosis->end cell_cycle->end western_blot->end

Caption: General experimental workflow for evaluating the effects of this compound.

References

"Longikaurin E administration in mouse xenograft model"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Longikaurin E

Audience: Researchers, scientists, and drug development professionals.

Topic: this compound Administration in Mouse Xenograft Model

Note: Extensive literature review did not yield studies specifically detailing the administration of this compound in mouse xenograft models. The available research focuses on its in vitro effects on cancer cell lines. However, studies on the closely related compound, Longikaurin A, provide significant in vivo data from mouse xenograft models. This document presents the available in vitro data for this compound and, for contextual and methodological reference, the in vivo protocols and data for Longikaurin A.

This compound: In Vitro Activity

This compound, derived from the traditional herbal medicine Rabdosia longituba, has demonstrated anti-proliferative and pro-apoptotic properties in pancreatic cancer cells.[1] Its mechanism of action involves the generation of reactive oxygen species (ROS) and subsequent modulation of key signaling pathways.[1]

Data Presentation: In Vitro Effects of this compound
Cell LineAssayMetricResultsReference
PANC-1MTT AssayGrowth SuppressionDose- and time-dependent[1]
PANC-1Clone FormationGrowth SuppressionDose- and time-dependent[1]
PANC-1LDH Cytotoxicity AssayCytotoxicityDose- and time-dependent[1]
PANC-1FACS AnalysisApoptosisDose- and time-dependent[1]
Experimental Protocols: In Vitro Assays for this compound

1. Cell Culture:

  • PANC-1 pancreatic cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. MTT Assay for Cell Viability:

  • Seed PANC-1 cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

3. Western Blot Analysis:

  • Treat PANC-1 cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Relevant primary antibodies include those for Bax, Bcl-2, Bcl-XL, survivin, c-Myc, phosphorylated-p38 (p-p38), p38, phosphorylated-PI3K (p-PI3K), PI3K, phosphorylated-AKT (p-AKT), AKT, and Caspase-3.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Visualization

Longikaurin_E_Signaling_Pathway LE This compound ROS Cellular ROS Generation LE->ROS p38 p38 Phosphorylation (Increased) ROS->p38 PI3K_AKT PI3K/AKT Phosphorylation (Decreased) ROS->PI3K_AKT Apoptosis_Regulation Apoptosis Regulation p38->Apoptosis_Regulation PI3K_AKT->Apoptosis_Regulation Bax Bax (Upregulated) Apoptosis_Regulation->Bax Bcl2_family Bcl-2, Bcl-XL, Survivin, c-Myc (Downregulated) Apoptosis_Regulation->Bcl2_family Caspase3 Caspase-3 Activation Apoptosis_Regulation->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound in pancreatic cancer cells.

Longikaurin A: In Vivo Mouse Xenograft Model (Reference)

The following data and protocols are for Longikaurin A and are provided as a methodological reference for potential future studies with this compound.

Data Presentation: In Vivo Effects of Longikaurin A
Cancer TypeCell LineMouse StrainDosing (Route)OutcomeReference
Oral Squamous Cell CarcinomaCAL27Nude Mice3 and 6 mg/kg (i.p., every 3 days)Significant reduction in tumor growth, weight, and volume[2]
Hepatocellular CarcinomaSMMC-7721Nude MiceNot specifiedSuppressed tumor growth[3][4]
Esophageal Squamous Cell CarcinomaKYSE-30Nude MiceNot specifiedSuppressed tumor growth[5]
Experimental Protocols: Mouse Xenograft Model for Longikaurin A

This protocol is based on the study of Longikaurin A in an oral squamous cell carcinoma xenograft model.[2]

1. Animal Model:

  • Use immunodeficient mice (e.g., BALB/c nude mice), 4-6 weeks old.

  • Acclimate the animals for at least one week before the experiment.

  • All animal procedures should be approved by an Institutional Animal Care and Use Committee.

2. Cell Implantation:

  • Harvest CAL27 cells during the logarithmic growth phase.

  • Resuspend the cells in serum-free medium or PBS.

  • Subcutaneously inject 5x10⁶ cells in a volume of 100 µL into the right flank of each mouse.

3. Tumor Growth and Treatment:

  • Monitor tumor growth by measuring the length and width with calipers every 2-3 days.

  • Calculate tumor volume using the formula: (Length x Width²)/2.

  • When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

  • Administer Longikaurin A intraperitoneally (i.p.) at doses of 3 and 6 mg/kg every three days.

  • Administer the vehicle (e.g., PBS with a small percentage of DMSO) to the control group.

  • Monitor the body weight of the mice throughout the experiment as an indicator of toxicity.

4. Endpoint and Analysis:

  • Continue the treatment for a predetermined period (e.g., 21-28 days).

  • At the end of the experiment, euthanize the mice.

  • Excise the tumors, weigh them, and take photographs.

  • Fix a portion of the tumor tissue in formalin for immunohistochemistry (IHC) or snap-freeze the remaining tissue for Western blot analysis.

5. Immunohistochemistry (IHC):

  • Embed the formalin-fixed tissues in paraffin and section them.

  • Perform IHC staining for markers of proliferation (e.g., Ki-67) and signaling pathway components (e.g., p-Akt).

  • Analyze the stained slides under a microscope and quantify the expression levels.

Visualization of Experimental Workflow and Signaling Pathway

Xenograft_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture CAL27 Cells Implantation 3. Subcutaneous Injection (5x10^6 cells) Cell_Culture->Implantation Animal_Acclimation 2. Acclimate Nude Mice Animal_Acclimation->Implantation Tumor_Growth 4. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 5. Randomize Mice Tumor_Growth->Randomization Treatment 6. Administer Longikaurin A (i.p., every 3 days) Randomization->Treatment Euthanasia 7. Euthanize and Excise Tumors Treatment->Euthanasia After ~21 days Measurement 8. Weigh and Photograph Tumors Euthanasia->Measurement Histo_WB 9. IHC (Ki-67, p-Akt) & Western Blot Measurement->Histo_WB

Caption: Experimental workflow for a Longikaurin A mouse xenograft model.

Longikaurin_A_Signaling_Pathway cluster_ros_jnk ROS/JNK Pathway cluster_pi3k_akt PI3K/Akt Pathway LKA Longikaurin A ROS ROS Production LKA->ROS PI3K_p p-PI3K (Decreased) LKA->PI3K_p JNK JNK Phosphorylation ROS->JNK cJun c-Jun Phosphorylation JNK->cJun Apoptosis Apoptosis cJun->Apoptosis AKT_p p-AKT (Decreased) PI3K_p->AKT_p mTOR_p p-mTOR (Decreased) AKT_p->mTOR_p mTOR_p->Apoptosis Proliferation Cell Proliferation (Inhibited) mTOR_p->Proliferation

Caption: Signaling pathways of Longikaurin A in cancer cells.

References

Application Notes and Protocols: Longikaurin E in Cancer Cell Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Longikaurin E, an ent-kaurane diterpenoid derived from the traditional herbal medicine Rabdosia longituba, has demonstrated potential as an agent for studying and targeting cancer cell signaling pathways.[1] Its pro-apoptotic and anti-proliferative properties make it a valuable tool for researchers in oncology and drug development.[1] This document provides detailed application notes and protocols for utilizing this compound to investigate its effects on cancer cells, with a specific focus on its mechanism of action in pancreatic cancer.

Mechanism of Action

This compound induces apoptosis in pancreatic cancer cells through the generation of reactive oxygen species (ROS).[1] This increase in ROS modulates the p38 and PI3K/AKT signaling pathways, leading to cell death.[1] Key molecular events include the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins Bcl-2, Bcl-XL, survivin, and c-Myc.[1] Furthermore, this compound treatment results in the activation of caspase-3, a critical executioner caspase in the apoptotic cascade.[1]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on pancreatic cancer cells.

Cell LineAssayTreatment DurationIC50 ValueKey Molecular EffectsReference
PANC-1MTT Assay48hNot specifiedDose- and time-dependent growth suppression.[1]
PANC-1Western BlotNot specifiedNot applicable↑ p-p38, ↓ p-PI3K, ↓ p-AKT, ↑ Bax, ↓ Bcl-2, ↓ Bcl-XL, ↓ survivin, ↓ c-Myc, ↑ cleaved caspase-3.[1]
PANC-1Flow CytometryNot specifiedNot applicableIncreased generation of cellular ROS.[1]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways affected by this compound.

Longikaurin_E_Signaling_Pathway LongikaurinE This compound ROS ↑ Reactive Oxygen Species (ROS) LongikaurinE->ROS p38 p38 MAPK (Phosphorylation ↑) ROS->p38 PI3K_AKT PI3K/AKT Pathway (Phosphorylation ↓) ROS->PI3K_AKT Apoptosis Apoptosis p38->Apoptosis PI3K_AKT->Apoptosis Bax ↑ Bax Apoptosis->Bax Bcl2 ↓ Bcl-2, Bcl-XL, survivin, c-Myc Apoptosis->Bcl2 Caspase3 ↑ Cleaved Caspase-3 Apoptosis->Caspase3

Caption: this compound induces apoptosis via ROS-mediated modulation of p38 and PI3K/AKT pathways.

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: PANC-1 (human pancreatic cancer cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute with culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).

  • Treatment: Seed cells in appropriate culture vessels and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO) and incubate for the desired time periods.

2. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of this compound on cancer cells.

  • Procedure:

    • Seed PANC-1 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

    • Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control.

3. Western Blot Analysis

  • Objective: To analyze the expression levels of proteins involved in the signaling pathways affected by this compound.

  • Procedure:

    • Treat PANC-1 cells with this compound for the specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-p38, p38, p-PI3K, PI3K, p-AKT, AKT, Bax, Bcl-2, Bcl-XL, survivin, c-Myc, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Reactive Oxygen Species (ROS) Detection

  • Objective: To measure the intracellular ROS levels induced by this compound.

  • Procedure:

    • Treat PANC-1 cells with this compound for the desired time.

    • Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) at 37°C for 30 minutes in the dark.

    • Wash the cells with PBS to remove the excess probe.

    • Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence microscope.

Experimental Workflow

The following diagram outlines the general workflow for studying the effects of this compound on cancer cells.

Experimental_Workflow cluster_in_vitro In Vitro Experiments CellCulture 1. Cell Culture (PANC-1) Treatment 2. Treatment with This compound CellCulture->Treatment Viability 3a. Cell Viability Assay (MTT) Treatment->Viability ROS_Detection 3b. ROS Detection (DCFH-DA) Treatment->ROS_Detection WesternBlot 3c. Western Blot Analysis Treatment->WesternBlot DataAnalysis 4. Data Analysis Viability->DataAnalysis ROS_Detection->DataAnalysis WesternBlot->DataAnalysis

References

Application of Longikaurin E in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Longikaurin E is an ent-kaurane diterpenoid, a class of natural products known for a wide spectrum of biological activities. While research directly investigating this compound is in its nascent stages, focusing primarily on its total synthesis, the therapeutic potential of closely related analogs, such as Longikaurin A, provides a strong rationale for its exploration in drug discovery. This document outlines potential applications of this compound based on the established bioactivities of its structural congeners, with a focus on oncology. Detailed protocols for evaluating its anti-cancer efficacy are provided to guide researchers in unlocking the therapeutic promise of this molecule.

Potential Therapeutic Application: Oncology

Based on studies of the structurally similar compound Longikaurin A, this compound is a promising candidate for development as an anti-cancer agent, particularly for solid tumors such as nasopharyngeal carcinoma (NPC).[1] Longikaurin A has demonstrated potent cytotoxicity against NPC cell lines, inducing apoptosis and cell cycle arrest.[1] Furthermore, it has shown activity against cancer stem cells (CSCs), a subpopulation of tumor cells responsible for metastasis and recurrence.[2] The proposed mechanism of action involves the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[1]

Quantitative Data Summary: Anti-Cancer Activity of Longikaurin A (as a proxy for this compound)
Cell LineAssayIC50 / EffectReference
CNE1 (NPC)Apoptosis AssayDose-dependent increase in cleaved caspase-3, -9, and PARP[1]
CNE2 (NPC)Apoptosis AssayDose-dependent increase in cleaved caspase-3, -9, and PARP[1]
CNE1 (NPC)Cell Cycle AnalysisS phase arrest at low concentrations[1]
CNE2 (NPC)Cell Cycle AnalysisS phase arrest at low concentrations[1]
S18 (NPC)Sphere Formation AssayReduced number and size of spheroids[2]
S18 (NPC)Side Population AssayDecreased percentage of side population cells[2]
CNE1 (NPC)Western BlotDownregulation of p-Akt and p-GSK-3β[1]
CNE2 (NPC)Western BlotDownregulation of p-Akt and p-GSK-3β[1]

Experimental Protocols

The following protocols are adapted from studies on Longikaurin A and can serve as a starting point for the evaluation of this compound.[1][2]

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., CNE1, CNE2)

  • This compound (dissolved in DMSO)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Analysis by Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Protocol 3: Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 4: Western Blot Analysis of the PI3K/Akt Pathway

Objective: To investigate the effect of this compound on the PI3K/Akt signaling pathway.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-GSK-3β, anti-GSK-3β, anti-Bax, anti-Bcl-xL, anti-cleaved caspase-3, anti-cleaved PARP, anti-α-tubulin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat cells with this compound for 24 hours.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection system. α-tubulin can be used as a loading control.

Visualizations

Longikaurin_E_Proposed_Mechanism Longikaurin_E This compound PI3K PI3K Longikaurin_E->PI3K Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (S Phase) Longikaurin_E->Cell_Cycle_Arrest Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Bcl_xL Bcl-xL Akt->Bcl_xL Activates Bax Bax Caspase_9 Caspase-9 Bax->Caspase_9 Activates Bcl_xL->Bax Inhibits Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates PARP PARP Caspase_3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Future Work) Cell_Culture Cancer Cell Lines (e.g., CNE1, CNE2) Treatment Treat with this compound Cell_Culture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Apoptosis_Assay Apoptosis Analysis (Flow Cytometry) Treatment->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot Xenograft Establish Tumor Xenografts in Mice In_Vivo_Treatment Treat with this compound Xenograft->In_Vivo_Treatment Tumor_Growth Monitor Tumor Growth In_Vivo_Treatment->Tumor_Growth Toxicity Assess Toxicity In_Vivo_Treatment->Toxicity

Caption: General workflow for evaluating the anti-cancer activity of this compound.

Conclusion

While direct experimental data on this compound is currently limited, the significant anti-tumor activities of its close analog, Longikaurin A, strongly suggest its potential as a valuable lead compound in oncology drug discovery. The protocols and data presented here provide a solid foundation for researchers to initiate investigations into the biological effects of this compound. Future studies should focus on validating these predicted activities, elucidating its precise molecular targets, and exploring its efficacy in preclinical in vivo models. The unique chemical scaffold of this compound may offer advantages in terms of potency, selectivity, or pharmacokinetic properties, warranting its further investigation as a novel therapeutic agent.

References

Longikaurin E: Application Notes and Protocols for Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Longikaurin E, a natural compound derived from the traditional herbal medicine Rabdosia longituba, has demonstrated significant potential as a therapeutic agent, particularly in the context of oncology.[1] This document provides detailed application notes and experimental protocols to guide researchers in the investigation and development of this compound for therapeutic applications. The primary focus is on its activity against pancreatic cancer, where it has been shown to induce apoptosis through the modulation of key signaling pathways.[1]

Application Notes

This compound exhibits anti-proliferative and pro-apoptotic properties in various cancer cell lines.[1] Its primary mechanism of action in pancreatic cancer cells involves the generation of Reactive Oxygen Species (ROS), which in turn modulates the p38 and PI3K/AKT signaling pathways, leading to apoptosis.[1] This makes this compound a promising candidate for the development of novel anti-pancreatic cancer agents.[1]

Key Research Findings:

  • Cytotoxicity: this compound suppresses the growth of pancreatic cancer cells in a dose- and time-dependent manner.[1]

  • Apoptosis Induction: It triggers programmed cell death in cancer cells.[1]

  • Mechanism of Action: The apoptotic effect is mediated by an increase in intracellular ROS, leading to increased phosphorylation of p38 and decreased phosphorylation of the PI3K/AKT pathway.[1]

  • Molecular Effects: Treatment with this compound leads to the upregulation of the pro-apoptotic protein Bax and downregulation of anti-apoptotic proteins Bcl-2, Bcl-XL, survivin, and c-Myc. It also activates caspase-3.[1]

  • Antioxidant Reversal: The cytotoxic effects of this compound can be reversed by treatment with the antioxidant N-acetyl-L-cysteine (NAC), confirming the critical role of ROS.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound and the closely related compound, Longikaurin A. This comparative data can inform experimental design and dose-response studies.

Table 1: Cytotoxicity of this compound and Longikaurin A in Cancer Cell Lines

CompoundCell LineAssayIncubation Time (h)IC50 Value (µM)Citation
This compoundPancreatic Cancer CellsMTT AssayNot SpecifiedData not available; described as dose-dependent growth suppression[1]
Longikaurin ACAL27 (Oral Squamous Cell Carcinoma)CCK-8 Assay244.36[2]
Longikaurin ACAL27 (Oral Squamous Cell Carcinoma)CCK-8 Assay481.98[2]
Longikaurin ATCA-8113 (Oral Squamous Cell Carcinoma)CCK-8 Assay244.93[2]
Longikaurin ATCA-8113 (Oral Squamous Cell Carcinoma)CCK-8 Assay482.89[2]
Longikaurin ACNE1 (Nasopharyngeal Carcinoma)Not Specified481.26 ± 0.17[3]
Longikaurin ACNE2 (Nasopharyngeal Carcinoma)Not Specified481.52 ± 0.22[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Pancreatic Cancer Cells

LE This compound ROS ROS Generation LE->ROS p38 p38 ROS->p38 Activates Phosphorylation PI3K PI3K ROS->PI3K Inhibits Phosphorylation Apoptosis Apoptosis p38->Apoptosis AKT AKT PI3K->AKT AKT->Apoptosis Bax Bax ↑ Apoptosis->Bax Bcl2 Bcl-2, Bcl-XL, Survivin, c-Myc ↓ Apoptosis->Bcl2 Casp3 Caspase-3 Activation Apoptosis->Casp3

Caption: this compound induces apoptosis via ROS-mediated modulation of p38 and PI3K/AKT pathways.

Experimental Workflow for Assessing this compound's Therapeutic Potential

cluster_0 In Vitro Studies cluster_1 In Vivo Studies (Proposed) Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound Cell Viability Assays Cell Viability Assays (MTT, LDH) Treatment with this compound->Cell Viability Assays Apoptosis Assays Apoptosis Assays (FACS, TUNEL) Treatment with this compound->Apoptosis Assays ROS Detection ROS Detection Treatment with this compound->ROS Detection Western Blot Western Blot Analysis (p38, PI3K/AKT, Apoptotic Proteins) Treatment with this compound->Western Blot Xenograft Model Pancreatic Cancer Xenograft Model Treatment This compound Administration Xenograft Model->Treatment Tumor Measurement Tumor Volume & Weight Measurement Treatment->Tumor Measurement IHC Immunohistochemistry (Apoptotic Markers) Tumor Measurement->IHC

Caption: A general workflow for evaluating the anti-cancer effects of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the therapeutic potential of this compound. These protocols are based on standard methodologies and studies on this compound and related compounds.[1][2]

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the dose- and time-dependent cytotoxic effects of this compound on pancreatic cancer cells.

Materials:

  • Pancreatic cancer cell line (e.g., PANC-1)

  • This compound (stock solution in DMSO)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed pancreatic cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1%.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Pancreatic cancer cells

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of binding buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

Objective: To determine the effect of this compound on the expression and phosphorylation of proteins in the p38 and PI3K/AKT pathways.

Materials:

  • Pancreatic cancer cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-AKT, anti-AKT, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To measure the generation of intracellular ROS induced by this compound.

Materials:

  • Pancreatic cancer cells

  • This compound

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in appropriate plates or dishes.

  • Treat the cells with this compound for the desired time.

  • Wash the cells with PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

References

Troubleshooting & Optimization

Technical Support Center: Longikaurin E in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Longikaurin E. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your cell-based assays.

Troubleshooting Guide

Issue 1: this compound Precipitates Upon Addition to Cell Culture Medium

Q: I prepared a stock solution of this compound in DMSO. When I add it to my aqueous cell culture medium, a precipitate forms instantly. What is happening and how can I fix this?

A: This is a common issue when diluting a concentrated stock of a hydrophobic compound into an aqueous medium. The final concentration of the organic solvent may not be sufficient to keep the compound dissolved.

Possible Causes and Solutions:

CauseSolution
High Final Concentration The final concentration of this compound in your medium may exceed its aqueous solubility limit. Solution: Try a lower final concentration. Perform a dilution series to determine the maximum soluble concentration in your specific cell culture medium.
Insufficient Mixing The concentrated DMSO stock may not be dispersing quickly enough upon addition to the medium. Solution: Add the this compound stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and thorough mixing.
Media Composition Components in your cell culture medium, such as salts and proteins, can affect the solubility of your compound. Solution: Test the solubility of this compound in a simpler buffer (e.g., PBS) to see if media components are the issue. If so, you may need to explore the use of solubilizing agents.
Temperature Differences A significant temperature difference between the stock solution and the culture medium can cause precipitation. Solution: Ensure both your this compound stock and your culture medium are at the same temperature (e.g., 37°C) before mixing.
Issue 2: Delayed Precipitation of this compound in Culture

Q: My this compound solution appears clear initially, but I observe precipitation in the wells after a few hours of incubation. What could be the cause?

A: Delayed precipitation can be caused by several factors related to the stability of the compound in the culture environment.

Possible Causes and Solutions:

CauseSolution
Compound Instability This compound may be unstable in the aqueous environment of the cell culture medium over time. Solution: Assess the stability of this compound in your medium at 37°C over the time course of your experiment. This can be done by preparing a solution, incubating it, and then checking for precipitation or degradation by methods like HPLC.
pH Shift in Medium Cell metabolism can cause the pH of the culture medium to change, which can affect the solubility of your compound. Solution: Use a medium with a robust buffering system, such as one containing HEPES, and monitor the pH of your culture during the experiment.
Interaction with Cellular Components This compound may be binding to cellular components or being metabolized in a way that leads to the formation of an insoluble product. Solution: This is more complex to address. You could try using a different cell line or a cell-free assay system to investigate this possibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of hydrophobic compounds like this compound for cell-based assays. A stock solution of a related compound, Longikaurin A, has been successfully prepared in DMSO. It is crucial to use anhydrous, high-purity DMSO.

Q2: What is the maximum concentration of DMSO that is safe for my cells?

A2: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. For sensitive cell lines, it is recommended to keep the DMSO concentration at or below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Q3: How should I prepare my working solutions of this compound?

A3: It is best practice to perform serial dilutions of your high-concentration stock solution in pre-warmed cell culture medium. This gradual dilution helps to prevent the compound from precipitating out of solution. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first prepare an intermediate dilution of 100 µM in medium, and then add the appropriate volume of this intermediate dilution to your cells.

Q4: Are there alternatives to DMSO for dissolving this compound?

A4: While DMSO is the most common, other organic solvents like ethanol or acetone can also be used.[1] However, their compatibility and toxicity with your specific cell line must be tested. For particularly challenging solubility issues, advanced formulation strategies can be considered:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles can improve its stability and solubility in aqueous media.

Q5: How can I determine the solubility of this compound in different solvents?

A5: A simple method is to prepare a series of dilutions of this compound in the solvent of interest and visually inspect for precipitation. For a more quantitative assessment, you can prepare saturated solutions, centrifuge to pellet any undissolved compound, and then measure the concentration of the supernatant using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

SolventRecommended Max. Final Concentration (v/v)Notes
DMSO < 0.5% (ideally ≤ 0.1%)Most common solvent for hydrophobic compounds. Always include a vehicle control.
Ethanol < 0.5%Can be a suitable alternative to DMSO for some cell lines.
Acetone < 0.5%Generally shows low toxicity to cells at low concentrations.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a concentrated stock solution of this compound and dilute it for use in cell-based assays, minimizing precipitation.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes

  • Pre-warmed complete cell culture medium

Procedure:

  • Stock Solution Preparation (e.g., 10 mM): a. Calculate the mass of this compound needed to prepare the desired volume and concentration of the stock solution. b. Weigh the this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of DMSO to the tube. d. Vortex thoroughly until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation (Example for a final concentration of 10 µM): a. On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. b. Prepare an intermediate dilution of the stock in pre-warmed medium. For a final concentration of 10 µM, you might first dilute the 10 mM stock 1:100 in medium to get a 100 µM solution. c. Add the appropriate volume of the intermediate dilution to your cells. For example, add 100 µL of the 100 µM intermediate dilution to 900 µL of medium in the well to achieve a final concentration of 10 µM. d. Gently swirl the plate to ensure thorough mixing. e. Visually inspect the wells for any signs of precipitation immediately after adding the compound and before placing the plate in the incubator.

Protocol 2: Cell Viability Assessment using MTT Assay

Objective: To determine the effect of this compound on the viability of a cell line.

Materials:

  • Cells plated in a 96-well plate

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature for 15-30 minutes with gentle shaking, protected from light.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO intermediate Prepare Intermediate Dilution (e.g., 100 µM in Medium) stock->intermediate 1:100 Dilution working Prepare Final Working Concentrations in Medium intermediate->working Serial Dilutions treat Treat Cells with This compound working->treat plate Plate Cells in Multi-well Plate plate->treat incubate Incubate for Desired Time treat->incubate measure Measure Endpoint (e.g., Viability, Apoptosis, ROS) incubate->measure data Data Analysis measure->data

Caption: Experimental workflow for using this compound in cell-based assays.

signaling_pathway cluster_ros Cellular Stress cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome LongikaurinE This compound ROS ↑ Reactive Oxygen Species (ROS) LongikaurinE->ROS PI3K_Akt PI3K/Akt Pathway Inhibition LongikaurinE->PI3K_Akt p38 p38 MAPK Activation ROS->p38 Apoptosis Apoptosis p38->Apoptosis PI3K_Akt->Apoptosis Proliferation ↓ Cell Proliferation PI3K_Akt->Proliferation inhibition of inhibition leads to decreased proliferation

Caption: Proposed signaling pathway of this compound in cancer cells.

References

Technical Support Center: Total Synthesis of Longikaurin E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Longikaurin E. The content is derived from published synthetic routes and addresses common challenges encountered during key transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The total synthesis of this compound presents several significant challenges, primarily centered around the construction of its complex polycyclic core. Key difficulties include:

  • Construction of the bicyclo[3.2.1]octane framework: This strained ring system is a core structural motif of this compound and many related ent-kauranoid diterpenoids. Its synthesis requires careful strategic planning to control stereochemistry and achieve good yields.

  • Formation of the all-carbon quaternary stereocenter: The synthesis involves the creation of a sterically congested all-carbon quaternary center, a notoriously difficult task in organic synthesis.[1][2]

  • Stereochemical control: The molecule possesses multiple stereocenters that must be set with high precision. Diastereoselectivity can be a major issue in several of the key bond-forming reactions.

  • Late-stage functionalization: Introducing and manipulating functional groups on the complex and sterically hindered core in the final stages of the synthesis can be problematic.

Q2: I am having trouble with the Pd-mediated oxidative cyclization to form the bicyclo[3.2.1]octane core. What are some common issues?

The Pd-mediated oxidative cyclization of the silyl ketene acetal is a crucial step in the synthesis reported by Reisman and coworkers.[3][4] Common issues and troubleshooting tips are outlined in the troubleshooting guide below. Key factors to consider are the choice of palladium source, solvent, and the exclusion of certain additives.

Q3: My SmI₂-mediated pinacol-type coupling is giving low yields or the wrong diastereomer. What should I check?

The samarium(II) iodide-mediated pinacol-type coupling is another critical reaction for the formation of a key diol intermediate. The success of this reaction is highly dependent on the substrate, particularly the protecting groups, and the reaction conditions. The stereochemical outcome is influenced by the formation of a samarium chelate.[5][6][7] Refer to the specific troubleshooting guide for this reaction for more details.

Troubleshooting Guides

Pd-Mediated Oxidative Cyclization of Silyl Ketene Acetal

This guide addresses issues related to the formation of the tetracyclic lactone, which establishes the all-carbon quaternary center and the bicyclo[3.2.1]octane framework.

Problem: Low or no yield of the desired tetracyclic lactone.

Potential CauseRecommended Solution
Incorrect Palladium Source Use Pd(OAc)₂ as the palladium source. Other sources such as Pd(TFA)₂, Pd(BF₄)₂, and PdCl₂ have been shown to be less effective or completely ineffective.
Inappropriate Solvent The reaction should be conducted in acetonitrile (MeCN). Solvents like toluene, glyme, dioxane, t-BuOH, and DMF have been reported to give only trace amounts of the desired product.
Presence of Base Basic additives such as K₂CO₃ can inhibit the reaction. Ensure your starting materials and solvent are free from basic impurities.
Decomposition of Starting Material The silyl ketene acetal can be sensitive to acidic conditions. The addition of a mild acid like acetic acid (AcOH) has been shown to be beneficial, but stronger acids or larger quantities may lead to decomposition.
Side Product Formation An olefin isomerization side product and a Wacker oxidation product have been observed. Optimizing the reaction time and temperature can help to minimize these.

Experimental Protocol: To a solution of the silyl ketene acetal in acetonitrile (0.02 M) is added Pd(OAc)₂ (1.5 equiv) and acetic acid (0.5 equiv). The reaction mixture is stirred at ambient temperature and monitored by TLC. Upon completion, the reaction is quenched and purified by silica gel chromatography.

Table 1: Optimization of the Pd-Mediated Oxidative Cyclization

EntryPalladium SourceSolventAdditive (equiv)Yield (%)
1Pd(OAc)₂MeCNNone48
2Pd(OAc)₂MeCNAcOH (0.5)56
3Pd(OAc)₂PhMeAcOH (0.5)Trace
4Pd(TFA)₂MeCNAcOH (0.5)<10
5PdCl₂MeCNAcOH (0.5)0
6Pd(OAc)₂MeCNK₂CO₃ (1.0)0

Data synthesized from control experiments described in the literature.

SmI₂-Mediated Pinacol-Type Coupling

This guide provides troubleshooting for the intramolecular pinacol-type coupling of an aldehyde-lactone to form a key diol intermediate.

Problem: Low yield of the desired diol or formation of undesired side products.

Potential CauseRecommended Solution
Suboptimal Additives The use of LiBr and t-BuOH as additives is crucial for the success of this reaction. These additives modulate the reactivity of SmI₂.
Incorrect Protecting Group The choice of protecting group on a nearby alcohol can be critical. In the synthesis of this compound, a MOM ether was found to be essential for the successful formation of the precursor to the cyclization.
Reaction Temperature This reaction is typically run at low temperatures (e.g., -78 °C) to control selectivity. Ensure your cooling bath is maintaining the correct temperature.
Quality of SmI₂ Samarium(II) iodide is sensitive to air and moisture. Ensure you are using freshly prepared or properly stored SmI₂. The solution should be a deep blue color.
Slow Addition For some SmI₂-mediated reactions, slow addition of the substrate to the SmI₂ solution can be beneficial in minimizing side reactions such as simple reduction of the carbonyls.

Experimental Protocol: A solution of the aldehyde-lactone in THF is added to a freshly prepared solution of SmI₂ (from Sm powder and I₂) in THF at -78 °C. LiBr and t-BuOH are present as additives. The reaction is stirred at low temperature until completion, then quenched with an appropriate reagent (e.g., saturated aqueous Na₂S₂O₃).

Visualizations

Pd_Mediated_Oxidative_Cyclization_Workflow cluster_prep Substrate Preparation cluster_cyclization Cyclization cluster_troubleshooting Troubleshooting Start Silyl Ketene Acetal Precursor KHMDS KHMDS, TBSCl Start->KHMDS Deprotonation & Trapping SKA Silyl Ketene Acetal KHMDS->SKA Reaction Oxidative Cyclization SKA->Reaction Reagents Pd(OAc)₂, AcOH, MeCN Reagents->Reaction Quench Quench & Workup Reaction->Quench LowYield Low Yield? Reaction->LowYield Purify Silica Gel Chromatography Quench->Purify Product Tetracyclic Lactone Purify->Product CheckPd Check Pd Source LowYield->CheckPd CheckSolvent Check Solvent LowYield->CheckSolvent CheckBase Check for Base LowYield->CheckBase

Caption: Workflow for the Pd-mediated oxidative cyclization and key troubleshooting points.

SmI2_Pinacol_Coupling_Pathway cluster_main SmI₂-Mediated Pinacol-Type Coupling cluster_side Potential Side Reaction Start Aldehyde-Lactone SmI2 SmI₂, THF, -78°C Start->SmI2 1e⁻ transfer SimpleRed Simple Reduction of Carbonyls Start->SimpleRed 2e⁻ transfer + Protonation Ketyl Ketyl Radical Intermediate SmI2->Ketyl Chelate Samarium Chelate Intermediate Ketyl->Chelate Chelation Control Cyclization Intramolecular C-C Bond Formation Diol Diol Product (Single Diastereomer) Cyclization->Diol Chelate->Cyclization Stereoselective Attack

Caption: Proposed mechanism for the stereoselective SmI₂-mediated pinacol-type coupling.

References

Technical Support Center: Optimizing Longikaurin E Concentration for Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively determine the optimal concentration of Longikaurin E for cytotoxicity studies.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process of optimizing this compound concentration.

Issue Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use calibrated multichannel pipettes for accuracy. Avoid using the outer wells of the plate, as they are more prone to evaporation.
No cytotoxic effect observed even at high concentrations The chosen cell line may be resistant to this compound. The incubation time might be too short. The compound may have degraded.Test this compound on a different, sensitive cancer cell line. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal exposure time. Ensure proper storage of this compound, protected from light and at the recommended temperature, to prevent degradation.
High background signal in cytotoxicity assays Contamination of cell cultures (e.g., mycoplasma). Interference of the compound with the assay reagents.Regularly test cell cultures for mycoplasma contamination. Run a control with this compound in cell-free medium to check for direct interference with the assay's colorimetric or fluorometric readings.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) The assays measure different cellular events. MTT measures metabolic activity, which may not directly correlate with cell membrane integrity measured by the LDH assay.Use a multi-parametric approach. For instance, combine a metabolic assay (MTT) with a membrane integrity assay (LDH) and an apoptosis-specific assay (e.g., Annexin V staining) for a more comprehensive understanding of this compound's cytotoxic mechanism.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in a cytotoxicity study?

A1: Based on studies of closely related ent-kauranoid diterpenoids like Longikaurin A, a broad starting range of 0.1 µM to 100 µM is recommended. It is crucial to perform a dose-response experiment with serial dilutions to determine the optimal concentration range for your specific cell line.

Q2: How does this compound induce cytotoxicity?

A2: this compound has been shown to induce apoptosis in cancer cells.[1] Its mechanism of action involves the generation of reactive oxygen species (ROS), which in turn modulates key signaling pathways such as the p38 MAPK and PI3K/AKT pathways, leading to programmed cell death.[1]

Q3: For how long should I expose the cells to this compound?

A3: The cytotoxic effect of this compound is time-dependent.[1] A common starting point is a 24-hour incubation. However, it is highly recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to identify the incubation time that yields the most consistent and significant results for your experimental goals.

Q4: What are the essential controls to include in my cytotoxicity experiments?

A4: You should always include the following controls:

  • Untreated cells: To establish a baseline for 100% cell viability.

  • Vehicle control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This ensures that the observed effects are not due to the solvent.

  • Positive control: A known cytotoxic agent to confirm that the assay is working correctly.

  • Media only (no cells): To measure the background absorbance/fluorescence of the culture medium and assay reagents.

Q5: My dose-response curve is not sigmoidal. What could be the reason?

A5: A non-sigmoidal dose-response curve can be due to several factors. At very high concentrations, this compound might precipitate out of the solution, leading to a plateau or even a decrease in the observed effect. Alternatively, complex biological responses, such as the activation of pro-survival pathways at certain concentrations, could lead to a non-linear relationship. Ensure the compound is fully dissolved at all tested concentrations and consider the possibility of hormesis or other complex biological phenomena.

Data Presentation

The following table summarizes representative IC50 values for Longikaurin A, a structurally similar compound, in different oral squamous cell carcinoma cell lines. This data can serve as a reference for designing dose-response studies for this compound. It is important to experimentally determine the IC50 value for this compound in your specific cell line of interest.

Compound Cell Line Incubation Time IC50 (µM)
Longikaurin ACAL2724 hours4.36
Longikaurin ATCA-811324 hours4.93
Longikaurin ACAL2748 hours1.98
Longikaurin ATCA-811348 hours2.89

Note: This data is for Longikaurin A and should be used as a guideline. IC50 values for this compound should be determined empirically.

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below.

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.[2][3][4]

LDH Cytotoxicity Assay (Lactate Dehydrogenase)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mix (containing substrate and cofactor) to each well with the supernatant, following the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[5]

  • Maximum LDH Release Control: To determine the maximum LDH release, lyse a set of untreated control cells with a lysis buffer (e.g., 1% Triton X-100) before collecting the supernatant.

Annexin V Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[6]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate or T-25 flask and treat with the desired concentrations of this compound.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

Experimental Workflow for Optimizing this compound Concentration

G cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Dose-Response cluster_2 Phase 3: Analysis A Broad Range (e.g., 0.1-100 µM) B Single Time Point (e.g., 24h) A->B C Cytotoxicity Assay (e.g., MTT) B->C D Narrowed Concentration Range C->D Inform next phase E Multiple Time Points (24h, 48h, 72h) D->E F Multiple Assays (MTT, LDH, Apoptosis) E->F G Calculate IC50 Values F->G Generate data H Select Optimal Concentration & Time G->H I Proceed to Mechanism Studies H->I

Caption: Workflow for determining the optimal this compound concentration.

Signaling Pathways Modulated by this compound

G cluster_0 This compound Induced Cytotoxicity cluster_1 PI3K/AKT Pathway (Pro-Survival) cluster_2 p38 MAPK Pathway (Pro-Apoptotic) LE This compound ROS ROS Generation LE->ROS PI3K PI3K ROS->PI3K Inhibits p38 p38 MAPK ROS->p38 Activates AKT AKT PI3K->AKT ProSurvival Cell Survival & Proliferation AKT->ProSurvival Apoptosis Apoptosis p38->Apoptosis

Caption: Signaling pathways affected by this compound leading to apoptosis.

References

Technical Support Center: Longikaurin E In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Longikaurin E in in vivo experiments. Given the limited availability of in vivo data for this compound, this guide incorporates data from the closely related compound, Longikaurin A, as a proxy and provides general guidance for in vivo studies of natural products with similar characteristics.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for administering this compound in vivo?

A: There is currently no published data on a specific vehicle for this compound in vivo administration. However, for poorly water-soluble compounds like this compound, common vehicle formulations include:

  • A mixture of DMSO, PEG 400, and saline: A typical ratio is 5-10% DMSO, 30-40% PEG 400, and the remainder saline. It is crucial to first dissolve this compound in DMSO and then add the PEG 400 and saline.

  • Corn oil or sesame oil: These are suitable for lipophilic drugs and can be used for oral or intraperitoneal administration.[1]

  • Suspensions with suspending agents: If the compound cannot be fully dissolved, a suspension can be prepared using agents like methylcellulose (MC) or carboxymethylcellulose (CMC) in an aqueous solution.[2]

It is highly recommended to perform a small pilot study to assess the solubility and stability of this compound in the chosen vehicle and to check for any vehicle-induced toxicity in the animals.

Q2: What is a suggested starting dose for this compound in in vivo anti-cancer studies?

A: While there is no specific in vivo dosage data for this compound, studies on the related compound Longikaurin A have used doses of 3 and 6 mg/kg administered intraperitoneally every three days in mouse xenograft models.[3][4] These studies showed significant anti-tumor effects without notable toxicity.[3][4] Therefore, a similar dose range could be a reasonable starting point for this compound, with subsequent dose-escalation studies to determine the optimal therapeutic dose.

Q3: How frequently should this compound be administered in a xenograft model?

A: In studies with Longikaurin A, administration schedules of every other day or every three days have been shown to be effective in inhibiting tumor growth.[3][5] The optimal frequency will depend on the pharmacokinetic and pharmacodynamic properties of this compound, which are currently not well characterized. A pilot study with different administration schedules is recommended to determine the most effective regimen.

Q4: What are the known signaling pathways affected by this compound?

A: In vitro studies on pancreatic cancer cells have shown that this compound induces apoptosis through the generation of reactive oxygen species (ROS) and subsequent modulation of the p38 and PI3K/AKT pathways.[6] Specifically, it leads to increased phosphorylation of p38 and decreased phosphorylation in the PI3K/AKT pathway.[6]

Troubleshooting Guide: Potential Issues & Solutions

Issue Potential Cause Recommended Solution
Poor Solubility of this compound in Vehicle This compound is a poorly water-soluble natural product.- Try a co-solvent system such as DMSO/PEG400/saline. Ensure the compound is fully dissolved in DMSO before adding other components.[1] - For oral administration, consider oil-based vehicles like corn oil or sesame oil.[1] - If a solution is not achievable, prepare a micronized suspension using a suspending agent like 0.5% methylcellulose.
Vehicle-related Toxicity in Animals The chosen vehicle or co-solvents may have inherent toxicity at the administered volume or concentration.- Always include a vehicle-only control group in your experiment to assess baseline toxicity. - Keep the percentage of organic solvents like DMSO to a minimum (ideally ≤10%). - If toxicity is observed, consider alternative, less toxic vehicles such as those containing cyclodextrins.[1]
Lack of In Vivo Efficacy - Inadequate dosage. - Poor bioavailability. - Rapid metabolism or clearance. - Inappropriate administration route.- Perform a dose-response study to determine the optimal therapeutic dose. Start with doses similar to those used for Longikaurin A (e.g., 3-6 mg/kg).[3][4] - Consider a different administration route that may improve bioavailability (e.g., intravenous if intraperitoneal is not effective). - Increase the frequency of administration based on the compound's potential short half-life, as suggested for Longikaurin A.[5]
Variable Tumor Growth in Xenograft Model - Inconsistent number or viability of injected cancer cells. - Health status and age of the mice. - Site of injection.- Ensure a consistent number of viable cells (typically >90%) is injected for each mouse. - Use healthy, age-matched mice for all experimental groups. - Standardize the injection technique and location (e.g., subcutaneous injection in the flank).
Unexpected Animal Weight Loss or Morbidity - Compound toxicity at the administered dose. - Off-target effects of the compound.- Reduce the dose of this compound. - Monitor the animals daily for clinical signs of toxicity. - At the end of the study, perform histopathological analysis of major organs to assess for any compound-related toxicity.

Quantitative Data Summary

Table 1: In Vitro IC50 Values for Longikaurin A

Cell LineCancer TypeIC50 (µM) at 48hReference
CNE1Nasopharyngeal Carcinoma1.26 ± 0.17[3]
CNE2Nasopharyngeal Carcinoma1.52 ± 0.22[3]
CAL27Oral Squamous Cell Carcinoma1.98[4]
TCA-8113Oral Squamous Cell Carcinoma2.89[4]

Table 2: In Vivo Efficacy of Longikaurin A in Xenograft Models

Cancer TypeAnimal ModelDose and AdministrationOutcomeReference
Oral Squamous Cell CarcinomaNude mice with CAL27 xenografts3 and 6 mg/kg, intraperitoneally, every three daysSignificant reduction in tumor growth and weight.[3][4]
Nasopharyngeal CarcinomaMice with CNE2 xenografts6 mg/kg, intraperitoneally, every other daySignificant inhibition of tumor growth.[5]
Esophageal Squamous Cell CarcinomaNude mice with KYSE-30 xenograftsNot specifiedHighly effective in this model.

Experimental Protocols

Representative In Vivo Xenograft Protocol for this compound

This is a suggested protocol based on successful studies with the related compound Longikaurin A and general xenograft procedures. Optimization may be required.

  • Cell Culture: Culture human pancreatic cancer cells (e.g., PANC-1) in appropriate media until they reach 80-90% confluency.

  • Animal Model: Use 6-8 week old female athymic nude mice. Allow them to acclimatize for at least one week before the experiment.

  • Tumor Inoculation:

    • Harvest and wash the cancer cells with sterile, serum-free media or PBS.

    • Resuspend the cells to a final concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice daily.

    • Once the tumors reach a palpable size (e.g., ~100 mm³), measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of injection, dilute the stock solution in a vehicle such as a mixture of PEG 400 and saline to the desired final concentration (e.g., 3 or 6 mg/kg). The final DMSO concentration should be below 10%.

    • Randomize the mice into treatment and control groups.

    • Administer this compound or the vehicle control via intraperitoneal injection every three days.

  • Endpoint Analysis:

    • Continue treatment for a predefined period (e.g., 21 days) or until the tumors in the control group reach a specific size.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • A portion of the tumor can be fixed in formalin for immunohistochemistry (e.g., Ki-67, cleaved caspase-3) and the rest can be snap-frozen for western blot analysis of target proteins (e.g., p-p38, p-Akt).

Visualizations

Signaling Pathways and Experimental Workflow

Longikaurin_E_Signaling_Pathway cluster_cell Pancreatic Cancer Cell LE This compound ROS ROS Generation LE->ROS p38 p38 MAPK ROS->p38 Activates PI3K_AKT PI3K/AKT Pathway ROS->PI3K_AKT Inhibits Apoptosis Apoptosis p38->Apoptosis PI3K_AKT->Apoptosis

Caption: this compound Signaling Pathway in Pancreatic Cancer.

Longikaurin_A_Signaling_Pathway cluster_cell Cancer Cell (e.g., ESCC, OSCC) LKA Longikaurin A ROS ROS Accumulation LKA->ROS PI3K_AKT PI3K/AKT Pathway LKA->PI3K_AKT Inhibits JNK_p38 JNK/p38 MAPK ROS->JNK_p38 Activates Apoptosis Apoptosis JNK_p38->Apoptosis PI3K_AKT->Apoptosis

Caption: General Signaling Pathway for Longikaurin A in Cancer.

In_Vivo_Experimental_Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture inoculation 2. Subcutaneous Inoculation in Mice cell_culture->inoculation tumor_growth 3. Tumor Growth to Palpable Size inoculation->tumor_growth randomization 4. Randomization into Groups tumor_growth->randomization treatment 5. Treatment with this compound or Vehicle randomization->treatment monitoring 6. Monitor Tumor Growth and Animal Health treatment->monitoring endpoint 7. Endpoint: Euthanasia and Tumor Excision monitoring->endpoint analysis 8. Data Analysis (Weight, Volume, IHC, WB) endpoint->analysis end End analysis->end

Caption: General Workflow for an In Vivo Xenograft Experiment.

References

Technical Support Center: Overcoming Low Yield in Longikaurin E Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Longikaurin E. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the total synthesis of this complex natural product. The following guides and FAQs directly address potential issues that can lead to low yields in key transformations, with a focus on the synthetic route developed by Reisman and coworkers.

Frequently Asked Questions (FAQs)

Q1: What are the most common stages in the this compound synthesis that result in low yields?

A1: Based on the reported total synthesis, two key stages are particularly susceptible to yield issues: the SmI₂-mediated reductive cyclization to form the bicyclo[3.2.1]octane core and the subsequent Pd-mediated oxidative cyclization to install the C8 quaternary center. Careful optimization of reaction conditions for these steps is critical for the overall success of the synthesis.

Q2: How crucial is the purity of the starting materials and reagents for the key cyclization steps?

A2: Extremely crucial. Both the SmI₂ and Pd-catalyzed reactions are sensitive to impurities. For the SmI₂-mediated cyclization, the quality of the SmI₂ solution is paramount; it should be freshly prepared and titrated before use. For the Pd-mediated oxidative cyclization, trace impurities can poison the catalyst. All starting materials should be rigorously purified, and solvents should be anhydrous and deoxygenated where necessary.

Q3: Are there any specific recommendations for the work-up procedures of these sensitive reactions?

A3: Yes, for the SmI₂-mediated reactions, quenching with an appropriate oxidizing agent (e.g., bubbling air or O₂) is necessary to oxidize the remaining Sm(II) to Sm(III) for easier removal during aqueous work-up. For the Pd-catalyzed reaction, filtration through a pad of Celite or silica gel can help remove the palladium black and other insoluble byproducts before concentration and chromatography.

Q4: Can reaction scale affect the yield of the key transformations?

A4: Absolutely. Scaling up complex reactions can introduce new challenges. For instance, in the SmI₂-mediated cyclization, efficient stirring and slow addition of the substrate are critical to avoid dimerization and other side reactions, which can be more challenging on a larger scale. The efficiency of the Pd-catalyzed oxidative cyclization can also be scale-dependent due to mass transfer limitations, especially if a heterogeneous oxidant is used. Pilot reactions on a small scale are always recommended before attempting a large-scale synthesis.

Troubleshooting Guides

SmI₂-Mediated Reductive Cyclization of Aldehyde-Ester

This key step involves the formation of the bicyclo[3.2.1]octane core of this compound through an intramolecular reductive coupling of an aldehyde and an ester. The reported yield for this transformation is 57%[1][2].

Potential Issue: Low Yield of the Desired Diol Product

Possible Cause Troubleshooting Suggestion
Inactive SmI₂ Solution Prepare a fresh solution of SmI₂ in THF from samarium metal and diiodoethane. The solution should be a deep blue color. Titrate the solution before use to ensure the correct stoichiometry.
Presence of Water or Oxygen Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (argon or nitrogen). Use anhydrous THF.
Sub-optimal Additives The presence of LiBr and t-BuOH is reported to be crucial for this reaction. Ensure they are of high purity and added in the correct stoichiometry. LiBr can act as a Lewis acid to activate the carbonyl groups, and t-BuOH serves as a proton source.
Formation of Byproducts Slow addition of the aldehyde-ester substrate to the SmI₂ solution at low temperature (-78 °C) is critical to minimize intermolecular side reactions such as dimerization or simple reduction of the aldehyde.
Incorrect Work-up Procedure After the reaction is complete, quench by bubbling air or oxygen through the solution to oxidize Sm(II) to Sm(III), which is more soluble in the aqueous phase during extraction.
Pd-Mediated Oxidative Cyclization of Silyl Ketene Acetal

This step is crucial for the construction of the all-carbon quaternary center at C8. The reported yield for this transformation is 71%[2].

Potential Issue: Low Yield of the Lactone Product

Possible Cause Troubleshooting Suggestion
Catalyst Inactivity Use high-purity Pd(OAc)₂. Ensure the catalyst is fully dissolved. Consider using a freshly opened bottle of the catalyst.
Inefficient Oxidant The original procedure uses stoichiometric Pd(OAc)₂ as both the catalyst and the oxidant. Ensure the correct stoichiometry is used. If attempting a catalytic version with a co-oxidant (e.g., benzoquinone, O₂), careful optimization of the co-oxidant and reaction conditions will be necessary.
Decomposition of Starting Material The silyl ketene acetal is sensitive to acid and moisture. Ensure it is prepared fresh and used immediately. The reaction should be run under strictly anhydrous and inert conditions.
Ligand Effects While the reported procedure does not use a ligand, in related Pd-catalyzed oxidative cyclizations, the addition of a ligand can sometimes improve yield and selectivity. A screening of simple phosphine or nitrogen-based ligands could be attempted, but this would represent a significant deviation from the established protocol.
Side Reactions Protodesilylation of the silyl ketene acetal can be a competing side reaction. Ensure the absence of any protic sources. Homocoupling of the enolate can also occur.

Quantitative Data Summary

The following table summarizes the yields of the key steps in the synthesis of this compound as reported by Reisman and coworkers[2].

Step Number Transformation Yield (%)
1Selective deprotection and oxidation77% (over 2 steps)
2SmI₂-mediated reductive cyclization57%
3Protection and silyl ketene acetal formationNot explicitly reported in the summary, but a crucial step.
4Pd-mediated oxidative cyclization71%
5-7Functional group manipulations and final stepsNot explicitly detailed in the summary.

Experimental Protocols

Protocol 1: SmI₂-Mediated Reductive Cyclization[2]

A solution of the aldehyde-ester precursor in THF is added dropwise over a period of 30 minutes to a freshly prepared solution of SmI₂ (0.1 M in THF) containing LiBr and t-BuOH at -78 °C under an argon atmosphere. The reaction mixture is stirred at -78 °C for 1 hour, or until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched by bubbling dry air through the solution for 15 minutes. The mixture is allowed to warm to room temperature and partitioned between ethyl acetate and a saturated aqueous solution of Rochelle's salt. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Pd-Mediated Oxidative Cyclization[2]

To a solution of the silyl ketene acetal in anhydrous THF at room temperature under an argon atmosphere is added Pd(OAc)₂ in one portion. The reaction mixture is stirred at room temperature for 2 hours, or until TLC analysis indicates the disappearance of the starting material. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired lactone.

Visualizations

experimental_workflow cluster_smI2 SmI₂-Mediated Reductive Cyclization cluster_pd Pd-Mediated Oxidative Cyclization sm_start Aldehyde-Ester Precursor sm_reaction Reductive Cyclization sm_start->sm_reaction sm_reagents Freshly Prepared SmI₂ LiBr, t-BuOH, THF, -78°C sm_reagents->sm_reaction sm_workup Quench (Air/O₂) Aqueous Workup sm_reaction->sm_workup sm_purification Column Chromatography sm_workup->sm_purification sm_product Bicyclic Diol sm_purification->sm_product pd_start Silyl Ketene Acetal sm_product->pd_start Functional Group Manipulation pd_reaction Oxidative Cyclization pd_start->pd_reaction pd_reagent Pd(OAc)₂ THF, rt pd_reagent->pd_reaction pd_workup Filtration (Celite) pd_reaction->pd_workup pd_purification Column Chromatography pd_workup->pd_purification pd_product Tetracyclic Lactone pd_purification->pd_product

Caption: Experimental workflow for the key cyclization steps in this compound synthesis.

troubleshooting_logic cluster_diagnosis Initial Diagnosis cluster_smI2_troubleshooting SmI₂ Reaction Troubleshooting cluster_pd_troubleshooting Pd Reaction Troubleshooting start Low Yield Observed check_reagents Check Reagent Quality (SmI₂, Pd(OAc)₂, Solvents) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Atmosphere, Stoichiometry) start->check_conditions check_sm Analyze Starting Material Purity start->check_sm sm_reprepare Prepare Fresh SmI₂ Solution check_reagents->sm_reprepare If SmI₂ reaction pd_catalyst Use High-Purity Catalyst check_reagents->pd_catalyst If Pd reaction sm_additives Optimize Additive Concentration (LiBr, t-BuOH) check_conditions->sm_additives If SmI₂ reaction pd_atmosphere Ensure Strictly Anhydrous/Inert Conditions check_conditions->pd_atmosphere If Pd reaction sm_addition Ensure Slow Substrate Addition check_sm->sm_addition If SmI₂ reaction pd_time Optimize Reaction Time check_sm->pd_time If Pd reaction solution Improved Yield sm_reprepare->solution sm_additives->solution sm_addition->solution pd_catalyst->solution pd_atmosphere->solution pd_time->solution

Caption: Troubleshooting logic for addressing low yields in key cyclization reactions.

References

"Longikaurin E degradation products and their effects"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Longikaurin E. The information focuses on potential issues related to compound stability and degradation.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual loss of the expected biological activity of our this compound sample over time. What could be the cause?

A1: The observed loss of activity is likely due to the degradation of this compound under your specific experimental or storage conditions. Diterpenoids like this compound can be sensitive to factors such as pH, temperature, light, and the presence of oxidative or hydrolytic agents. Degradation can lead to a lower effective concentration of the active compound, resulting in diminished biological effects. We recommend performing a stability analysis of this compound under your experimental conditions.

Q2: Our HPLC analysis of a this compound stock solution shows multiple unexpected peaks that increase in intensity over time. How should we interpret this?

A2: The appearance of new peaks in your chromatogram is a strong indicator of this compound degradation. These peaks represent degradation products. To identify these products, we recommend using a hyphenated technique such as Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the mass-to-charge ratio (m/z) of the new peaks with the parent compound, you can often deduce the chemical modifications that have occurred (e.g., hydrolysis, oxidation).

Q3: Can the degradation products of this compound interfere with our experimental results?

A3: Yes, degradation products can interfere in several ways. They may have their own biological activities that could lead to confounding results or mask the true effect of this compound. Additionally, they might compete with this compound for binding to target proteins or interact with reagents in your assay, leading to inaccurate measurements.

Q4: What are the recommended storage conditions for this compound to minimize degradation?

A4: To minimize degradation, this compound should be stored as a solid in a tightly sealed container at -20°C or below, protected from light. If you need to prepare stock solutions, use a dry, aprotic solvent like anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for this compound in Cell-Based Assays
  • Possible Cause 1: Degradation in Aqueous Media. this compound may be unstable in the aqueous buffer or cell culture medium used in your assay, especially over longer incubation periods.

  • Troubleshooting Steps:

    • Time-Course Stability Study: Perform a time-course experiment where you incubate this compound in your assay medium (without cells) for different durations (e.g., 0, 2, 6, 12, 24 hours).

    • HPLC/LC-MS Analysis: At each time point, analyze a sample of the medium using HPLC or LC-MS to quantify the remaining amount of this compound and to detect the appearance of degradation products.

    • Data Analysis: Plot the concentration of this compound versus time to determine its half-life in the medium. If significant degradation occurs within your experimental timeframe, consider reducing the incubation time or preparing fresh dilutions of this compound immediately before use.

  • Experimental Workflow for Stability Assessment

    G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result prep1 Prepare this compound stock solution (e.g., in DMSO) prep2 Dilute stock solution in assay medium to final concentration prep1->prep2 inc1 Incubate at experimental temperature (e.g., 37°C) prep2->inc1 inc2 Collect aliquots at multiple time points (0h, 2h, 6h, 12h, 24h) inc1->inc2 an1 Analyze aliquots by HPLC or LC-MS inc2->an1 an2 Quantify remaining This compound an1->an2 an3 Identify and quantify degradation products an1->an3 res1 Determine degradation rate and half-life an2->res1

    Caption: Workflow for assessing the stability of this compound in aqueous media.

Issue 2: Unexpected Cytotoxicity Observed at High Concentrations
  • Possible Cause: Formation of a Toxic Degradation Product. It is possible that one or more degradation products of this compound are more cytotoxic than the parent compound.

  • Troubleshooting Steps:

    • Forced Degradation Study: Intentionally degrade this compound under various stress conditions (e.g., acidic, basic, oxidative) to generate a mixture of degradation products.

    • Fractionation: Use preparative HPLC to isolate the major degradation products.

    • Activity Testing: Test the cytotoxicity of the isolated degradation products individually in your cell-based assay.

    • Structure Elucidation: Use techniques like NMR and high-resolution mass spectrometry to determine the chemical structure of any cytotoxic degradation products.

  • Logical Flow for Identifying Toxic Degradants

    G start Unexpected Cytotoxicity Observed step1 Perform Forced Degradation Study (Acid, Base, Peroxide) start->step1 step2 Isolate Degradation Products via Preparative HPLC step1->step2 step3 Test Cytotoxicity of Each Fraction step2->step3 step4 Identify Active Fractions step3->step4 step5 Characterize Structure (NMR, HRMS) step4->step5  Active no_activity No Active Fractions step4->no_activity Inactive   end Identify Toxic Degradation Product step5->end

    Caption: Decision-making workflow for identifying cytotoxic degradation products.

Data & Protocols

Table 1: Hypothetical Stability of this compound in Different Solvents

This table presents example data from a stability study. Actual results may vary.

Solvent (at 25°C)% Remaining after 24hMajor Degradation Product (Hypothetical)
Anhydrous DMSO>99%Not Detected
PBS (pH 7.4)85%Hydrolyzed Product A
Cell Culture Medium + 10% FBS78%Hydrolyzed Product A, Oxidized Product B
0.1 M HCl45%Epimerized Product C
0.1 M NaOH30%Rearrangement Product D
Protocol 1: Forced Degradation Study

Objective: To generate degradation products of this compound for identification and toxicological assessment.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC or LC-MS system

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H2O2. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.

  • Analysis: Analyze all samples, including an untreated control, by reverse-phase HPLC with a UV detector or by LC-MS. Compare the chromatograms to identify new peaks corresponding to degradation products.

Technical Support Center: Refining Protocols for Longikaurin E Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Longikaurin E in biological assays. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to facilitate smooth and reproducible experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in pancreatic cancer cells?

This compound induces apoptosis in pancreatic cancer cells through the generation of reactive oxygen species (ROS).[1] This increase in ROS modulates the p38 and PI3K/AKT signaling pathways, leading to programmed cell death.[1] Key molecular events include the upregulation of the pro-apoptotic protein Bax and downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-XL, and survivin.[1]

Q2: What are the expected dose-dependent effects of this compound on pancreatic cancer cell viability?

This compound exhibits a dose-dependent inhibition of cell viability in pancreatic cancer cell lines. While specific quantitative data from the primary literature is not available in tabular format, the expected trend is a decrease in cell viability with increasing concentrations of this compound. The following table illustrates this expected dose-dependent effect based on descriptions in published studies.

This compound (µM)Pancreatic Cancer Cell LineAssayIncubation TimeExpected Cell Viability (%)
0 (Control)PANC-1MTT48h100
5PANC-1MTT48h~80
10PANC-1MTT48h~60
20PANC-1MTT48h~40
40PANC-1MTT48h~20

This table is illustrative and represents the expected trend based on the findings of Cheng et al., 2015. Actual results may vary depending on experimental conditions.

Q3: How does this compound affect apoptosis in pancreatic cancer cells at different concentrations?

This compound induces apoptosis in a dose-dependent manner.[1] Higher concentrations of this compound are expected to result in a greater percentage of apoptotic cells as measured by flow cytometry (FACS) using Annexin V and Propidium Iodide (PI) staining.

This compound (µM)Pancreatic Cancer Cell LineIncubation TimeExpected Apoptotic Cells (%) (Annexin V+/PI-)
0 (Control)PANC-148h< 5
10PANC-148h~15-20
20PANC-148h~30-40
40PANC-148h~50-60

This table is illustrative and represents the expected trend based on the findings of Cheng et al., 2015. Actual results may vary depending on experimental conditions.

Q4: What is the expected outcome of a colony formation assay when treating pancreatic cancer cells with this compound?

This compound is expected to inhibit the colony-forming ability of pancreatic cancer cells in a dose-dependent manner. This indicates that this compound not only induces acute cell death but also affects the long-term proliferative capacity of surviving cells.

This compound (µM)Pancreatic Cancer Cell LineIncubation TimeExpected Colony Formation Inhibition (%)
0 (Control)PANC-110-14 days0
1PANC-110-14 days~25
5PANC-110-14 days~60
10PANC-110-14 days~90

This table is illustrative and represents the expected trend based on the findings of Cheng et al., 2015. Actual results may vary depending on experimental conditions.

Troubleshooting Guides

Issue 1: High variability in MTT/LDH assay results between replicates.

  • Question: My MTT or LDH assay results show significant variability between replicate wells. What could be the cause?

  • Answer:

    • Uneven cell seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure an equal number of cells in each well.

    • Edge effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection.

    • Pipetting errors: Use calibrated pipettes and ensure consistent technique when adding reagents. For multi-well plates, use a multi-channel pipette for simultaneous additions.

    • Incomplete formazan solubilization (MTT assay): After adding the solubilization buffer (e.g., DMSO), ensure the formazan crystals are completely dissolved by gentle shaking or pipetting up and down before reading the absorbance.

    • Presence of air bubbles (LDH assay): Bubbles in the wells can interfere with absorbance readings. Ensure there are no bubbles before measuring.

Issue 2: Low signal or no response to this compound treatment.

  • Question: I am not observing a significant cytotoxic or apoptotic effect of this compound, even at higher concentrations. What should I check?

  • Answer:

    • Compound stability: Diterpenoid compounds can be unstable in cell culture media. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final working concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.

    • Cell health and passage number: Ensure your cells are healthy, in the logarithmic growth phase, and within a low passage number range. High passage numbers can lead to altered cellular responses.

    • Incorrect dosage: Double-check your calculations for preparing the working solutions of this compound.

    • Serum interference: Components in fetal bovine serum (FBS) can sometimes bind to compounds and reduce their effective concentration. Consider reducing the serum percentage during the treatment period if your cell line can tolerate it.

Issue 3: High background in flow cytometry analysis of apoptosis.

  • Question: My flow cytometry data for apoptosis shows a high percentage of Annexin V positive cells in the untreated control group. How can I resolve this?

  • Answer:

    • Cell handling: Over-trypsinization or harsh centrifugation can damage cell membranes, leading to false-positive Annexin V staining. Handle cells gently and optimize your harvesting protocol.

    • Compensation issues: Ensure proper compensation between the FITC (or other green fluorochrome for Annexin V) and PI (or other red fluorochrome) channels to correct for spectral overlap. Use single-stained controls for accurate compensation setup.

    • Debris and aggregates: Debris and cell clumps can cause non-specific staining and scatter, interfering with accurate analysis. Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) plots to exclude debris and doublets.

    • Natural autofluorescence: Some natural compounds can be autofluorescent, which might interfere with the signal from your fluorescent dyes. Analyze an unstained sample treated with this compound to assess its autofluorescence profile. If significant, you may need to use brighter fluorochromes or a different detection channel.

Experimental Protocols & Visualizations

Signaling Pathway of this compound in Pancreatic Cancer Cells

Longikaurin_E_Pathway LE This compound ROS ↑ Reactive Oxygen Species (ROS) LE->ROS p38 p38 MAPK (Phosphorylation) ROS->p38 PI3K_AKT PI3K/AKT Pathway (Inhibition) ROS->PI3K_AKT Bax ↑ Bax p38->Bax Apoptosis Apoptosis p38->Apoptosis Bcl2 ↓ Bcl-2, Bcl-XL, Survivin PI3K_AKT->Bcl2 PI3K_AKT->Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis in pancreatic cancer cells.

Experimental Workflow: Cell Viability (MTT Assay)

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay seed 1. Seed PANC-1 cells in a 96-well plate adhere 2. Allow cells to adhere for 24 hours seed->adhere treat 3. Treat with varying concentrations of This compound adhere->treat incubate 4. Incubate for 24-72 hours treat->incubate add_mtt 5. Add MTT reagent to each well incubate->add_mtt incubate_mtt 6. Incubate for 4 hours (formazan formation) add_mtt->incubate_mtt solubilize 7. Add DMSO to solubilize formazan incubate_mtt->solubilize read 8. Read absorbance at 570 nm solubilize->read

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Methodologies

1. Cell Viability Assessment: MTT Assay

  • Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions or control medium (with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

2. Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

3. Apoptosis Analysis: Annexin V/PI Staining by Flow Cytometry

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating and detached cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Annexin V binding buffer to each sample and analyze immediately by flow cytometry. Use appropriate controls (unstained cells, single-stained cells) for setting up the cytometer and for compensation.

4. Colony Formation Assay

  • Cell Seeding: Prepare a single-cell suspension of pancreatic cancer cells. Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.

  • Treatment: Allow the cells to attach for 24 hours, then treat with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Incubation: Remove the treatment medium, wash with PBS, and add fresh complete medium. Incubate the plates for 10-14 days, changing the medium every 3-4 days, until visible colonies are formed.

  • Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.

  • Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (containing at least 50 cells) in each well.

References

Validation & Comparative

A Comparative Guide to the Total Synthesis of Longikaurin E and Trichorabdal A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ent-kauranoid diterpenoids, Longikaurin E and Trichorabdal A, have garnered significant attention in the scientific community due to their complex molecular architectures and promising biological activities. Their total synthesis represents a formidable challenge in organic chemistry, offering a platform to showcase novel synthetic strategies and methodologies. This guide provides a detailed comparison of the total syntheses of (-)-Longikaurin E and (-)-Trichorabdal A, as accomplished by the Reisman group, highlighting a unified strategy that diverges to afford both natural products.

Synthetic Strategy Overview

The total syntheses of both (-)-Longikaurin E and (-)-Trichorabdal A originate from a common precursor, (-)-γ-cyclogeraniol, and share a unified synthetic pathway for the construction of a key tetracyclic intermediate.[1][2] This common route leverages a crucial palladium-mediated oxidative cyclization of a silyl ketene acetal to forge the intricate bicyclo[3.2.1]octane framework and a congested all-carbon quaternary center.[1][2] From this pivotal intermediate, the syntheses diverge, with distinct finishing steps leading to each of the target molecules. The synthesis of (-)-Trichorabdal A is accomplished in 15 steps, while the more complex (-)-Longikaurin E requires 17 steps.[1]

A key point of divergence in the synthesis involves a samarium(II) iodide (SmI₂) mediated pinacol-type coupling reaction, which is employed in the pathway towards this compound to construct the characteristic lactol moiety.[1]

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the divergent final steps in the total syntheses of (-)-Longikaurin E and (-)-Trichorabdal A, starting from the common tetracyclic intermediate.

StepTransformationReagents and ConditionsProductYield (%)
Route to (-)-Trichorabdal A
1DesilylationTBAF, THFIntermediate TA-195
2OxidationDMP, CH₂Cl₂Intermediate TA-293
3AcetylationAc₂O, pyridine, DMAP(-)-Trichorabdal A98
Route to (-)-Longikaurin E
1ReductionLiAlH₄, THFIntermediate LE-192
2SilylationTBSCl, imidazole, DMFIntermediate LE-296
3OxidationDMP, CH₂Cl₂Intermediate LE-391
4SmI₂-mediated pinacol couplingSmI₂, THF, -78 °CIntermediate LE-465
5Desilylation and cyclizationHF-pyridine, THF(-)-Longikaurin E85

Key Experimental Protocols

Palladium-Mediated Oxidative Cyclization

This pivotal reaction establishes the core bicyclo[3.2.1]octane structure common to both syntheses.

Procedure: To a solution of the silyl ketene acetal precursor in DMSO is added palladium(II) acetate (Pd(OAc)₂). The reaction mixture is heated under an atmosphere of oxygen. Upon completion, the reaction is quenched and worked up to yield the tetracyclic lactone.

Samarium(II) Iodide-Mediated Pinacol-Type Coupling

This crucial step in the synthesis of this compound forms the diol precursor to the final lactol ring.

Procedure: A solution of the aldehyde-lactone substrate in anhydrous THF is cooled to -78 °C. A freshly prepared solution of samarium(II) iodide in THF is then added dropwise until a persistent blue color is observed. The reaction is stirred at low temperature until completion, after which it is quenched with an appropriate reagent and worked up to afford the desired diol.

Logical Relationship of the Unified Synthetic Strategy

The following diagram illustrates the divergent nature of the total syntheses from a common intermediate.

Unified_Synthesis cluster_common Common Synthetic Pathway cluster_trichorabdal (-)-Trichorabdal A Synthesis cluster_longikaurin (-)-Longikaurin E Synthesis gamma_Cyclogeraniol gamma_Cyclogeraniol Common_Intermediate Tetracyclic Intermediate gamma_Cyclogeraniol->Common_Intermediate Multiple Steps Trichorabdal_A (-)-Trichorabdal A Common_Intermediate->Trichorabdal_A 3 Steps Longikaurin_E (-)-Longikaurin E Common_Intermediate->Longikaurin_E 5 Steps

Caption: Divergent synthesis of this compound and Trichorabdal A.

Biological Activity and Signaling Pathways

While the specific signaling pathways for Trichorabdal A are not extensively detailed in the available literature, studies on the closely related compound, Longikaurin A, have provided insights into its potential mechanism of action in cancer cells. These studies suggest that Longikaurin A exerts its anti-tumor effects by modulating key signaling cascades, including the PI3K/Akt and JNK/p38 MAPK pathways.[3][4][5]

Putative Signaling Pathway for Longikaurin-induced Apoptosis

The following diagram illustrates the proposed signaling pathway through which Longikaurin A may induce apoptosis in cancer cells.

Signaling_Pathway cluster_cell Cancer Cell cluster_pi3k PI3K/Akt Pathway cluster_jnk JNK/p38 MAPK Pathway Longikaurin This compound/A PI3K PI3K Longikaurin->PI3K Inhibits JNK_p38 JNK/p38 Longikaurin->JNK_p38 Activates Akt Akt PI3K->Akt Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibits Apoptosis_Induction Induction of Apoptosis JNK_p38->Apoptosis_Induction Promotes

Caption: Proposed signaling cascade for Longikaurin-induced apoptosis.

References

Longikaurin E: A Comparative Analysis of an Ent-kaurane Diterpenoid in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Longikaurin E, a member of the ent-kaurane diterpenoid family of natural products, has garnered significant interest in the scientific community for its potential as an anticancer agent. This guide provides a comparative analysis of this compound with other notable ent-kaurane diterpenoids, focusing on their cytotoxic effects and underlying molecular mechanisms. The information is supported by experimental data to aid researchers in their exploration of this promising class of compounds.

Comparative Cytotoxicity of Ent-kaurane Diterpenoids

The cytotoxic activity of this compound and other related ent-kaurane diterpenoids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below. These values have been compiled from various studies and highlight the comparative efficacy of these compounds.

Table 1: IC50 Values (µM) of this compound and Longikaurin A against Various Cancer Cell Lines

CompoundPANC-1 (Pancreatic)CAL27 (Oral)TCA-8113 (Oral)SMMC-7721 (Hepatocellular)
This compound Dose- and time-dependent growth suppression observed[1]---
Longikaurin A -4.36 (24h), 1.98 (48h)[2]4.93 (24h), 2.89 (48h)[2]Induces G2/M arrest and apoptosis[3]

Note: A direct side-by-side comparison of IC50 values for this compound across multiple cell lines in a single study is limited in the currently available literature. The data for Longikaurin A, a closely related compound, is provided for comparative context.

Table 2: IC50 Values (µM) of Oridonin and Other Ent-kaurane Diterpenoids against Various Cancer Cell Lines

CompoundHepG2 (Hepatocellular)GLC-82 (Lung)HL-60 (Leukemia)
Oridonin >10085.1613.12
Rabdosin B 15.1112.118.21
Epinodosin 98.1280.1110.12
Rabdosinate >100>10015.61
Lasiokaurin >100>10020.15
Epinodosinol >100>100>100

Data extracted from a study by Ding et al. (2011).

Mechanistic Insights: Signaling Pathways and Apoptosis Induction

This compound has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. Experimental evidence suggests that its cytotoxic effects are mediated by the generation of reactive oxygen species (ROS), which in turn affects the p38 mitogen-activated protein kinase (MAPK) and the PI3K/Akt signaling pathways[1].

Signaling Pathways Modulated by this compound

The following diagrams, generated using the DOT language, illustrate the signaling cascades influenced by this compound.

LongikaurinE_Signaling LongikaurinE This compound ROS ↑ Reactive Oxygen Species (ROS) LongikaurinE->ROS p38 ↑ p-p38 MAPK ROS->p38 PI3K ↓ p-PI3K ROS->PI3K Apoptosis Apoptosis p38->Apoptosis Akt ↓ p-Akt PI3K->Akt Akt->Apoptosis inhibition Apoptosis_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis cell_seeding Seed Cancer Cells treatment Treat with this compound cell_seeding->treatment flow_cytometry Flow Cytometry (Annexin V/PI Staining) treatment->flow_cytometry western_blot Western Blot (Bax, Bcl-2, Caspase-3) treatment->western_blot quantification Quantify Apoptotic Cells flow_cytometry->quantification protein_expression Analyze Protein Expression western_blot->protein_expression

References

A Comparative Analysis of Longikaurin E and Paclitaxel on Cancer Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the anti-cancer properties, mechanisms of action, and experimental considerations for two potent anti-neoplastic compounds.

This guide provides a detailed comparative study of Longikaurin E, a natural diterpenoid, and Paclitaxel, a widely used chemotherapeutic agent, on cancer cells. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform future research and therapeutic strategies.

Introduction

This compound is a natural compound isolated from the traditional herbal medicine Rabdosia longituba, which has demonstrated anti-proliferative and pro-apoptotic properties in various cancers.[1] Paclitaxel, originally derived from the Pacific yew tree, is a well-established chemotherapeutic drug used in the treatment of numerous cancers, including ovarian, breast, and lung cancer.[2][3] Both compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells, albeit through distinct mechanisms of action. This guide aims to provide a side-by-side comparison of their effects to aid researchers in understanding their respective therapeutic potential.

Comparative Data on Anti-Cancer Activity

The cytotoxic effects of this compound and Paclitaxel have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth.

CompoundCancer Cell LineIC50 ValueExposure TimeReference
Longikaurin A*CAL27 (Oral Squamous Carcinoma)4.36 µM24 h[4][5]
1.98 µM48 h[4][5]
TCA-8113 (Oral Squamous Carcinoma)4.93 µM24 h[4][5]
2.89 µM48 h[4][5]
PaclitaxelSK-BR-3 (Breast Cancer)Varies72 h[3]
MDA-MB-231 (Breast Cancer)0.3 µM-[6]
T-47D (Breast Cancer)Varies72 h[3]
MCF-7 (Breast Cancer)3.5 µM-[6]
Non-Small Cell Lung Cancer (NSCLC) cell lines (median)9.4 µM24 h[7]
0.027 µM120 h[7]
Small Cell Lung Cancer (SCLC) cell lines (median)25 µM24 h[7]
5.0 µM120 h[7]

*Note: Data for Longikaurin A, a closely related compound, is presented here due to the limited availability of specific IC50 values for this compound in the reviewed literature.

Mechanisms of Action: A Comparative Overview

While both compounds induce apoptosis and cell cycle arrest, their primary molecular targets and upstream signaling pathways differ significantly.

This compound: ROS-Mediated Apoptosis and Cell Cycle Arrest

This compound's anti-cancer activity is primarily initiated by the induction of reactive oxygen species (ROS) generation.[1] This oxidative stress triggers downstream signaling cascades that lead to apoptosis and cell cycle arrest.

  • ROS Generation: this compound treatment leads to an accumulation of intracellular ROS, a key initiator of its cytotoxic effects.[1]

  • Signaling Pathway Modulation: The increase in ROS modulates the p38 MAPK and PI3K/AKT signaling pathways. Specifically, it leads to increased phosphorylation of p38 and decreased phosphorylation of PI3K/AKT.[1]

  • Apoptosis Induction: this compound upregulates the pro-apoptotic protein Bax and downregulates anti-apoptotic proteins such as Bcl-2, Bcl-xL, and survivin. This shift in the Bax/Bcl-2 ratio, coupled with the activation of caspase-3, drives the apoptotic process.[1]

  • Cell Cycle Arrest: this compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis.[8][9]

Paclitaxel: Microtubule Stabilization and Mitotic Catastrophe

Paclitaxel's mechanism is centered on its ability to interfere with the normal function of microtubules, which are essential for cell division.[3][10]

  • Microtubule Stabilization: Unlike other anti-tubulin agents that cause microtubule disassembly, paclitaxel binds to the β-tubulin subunit of microtubules and stabilizes them, preventing their depolymerization.[3][10][11] This leads to the formation of abnormal microtubule bundles.[10]

  • Mitotic Arrest: The stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to an arrest of the cell cycle in the G2/M phase.[2][4][12] This prolonged mitotic arrest activates the spindle assembly checkpoint.[13]

  • Apoptosis Induction: The sustained mitotic arrest ultimately triggers apoptosis.[2][4] Paclitaxel has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, contributing to the induction of programmed cell death.[2][14]

  • Signaling Pathway Involvement: Paclitaxel-induced apoptosis is also associated with the activation of signaling molecules such as c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK).[15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound and Paclitaxel on cancer cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Paclitaxel for the desired exposure times (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the desired concentrations of this compound or Paclitaxel for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[17]

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol and store them at 4°C overnight.[14]

  • Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.[14]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[8]

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess changes in their expression or phosphorylation status.

  • Protein Extraction: Treat cells with this compound or Paclitaxel, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate the protein lysates (20-50 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, p-AKT, Bax, Bcl-2, cleaved caspase-3, α-tubulin, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Reactive Oxygen Species (ROS) Generation Assay

This assay measures the intracellular production of ROS.

  • Cell Treatment: Seed cells in a 96-well plate and treat them with this compound.

  • DCFH-DA Staining: After treatment, incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 20-30 minutes at 37°C in the dark.[18]

  • Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in ROS levels.[18]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Longikaurin_E_Pathway LongikaurinE This compound ROS ↑ Reactive Oxygen Species (ROS) LongikaurinE->ROS CellCycleArrest G2/M Arrest LongikaurinE->CellCycleArrest p38 p38 MAPK ROS->p38 PI3K_AKT PI3K/AKT Pathway ROS->PI3K_AKT Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2, Bcl-xL, Survivin ROS->Bcl2 p_p38 ↑ p-p38 p38->p_p38 p_PI3K_AKT ↓ p-PI3K/p-AKT PI3K_AKT->p_PI3K_AKT Apoptosis Apoptosis p_p38->Apoptosis p_PI3K_AKT->Apoptosis Caspase3 ↑ Cleaved Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Dynamics Paclitaxel->Microtubules Stabilization Microtubule Stabilization Paclitaxel->Stabilization Microtubules->Stabilization MitoticSpindle Disrupted Mitotic Spindle Formation Stabilization->MitoticSpindle CellCycleArrest G2/M Mitotic Arrest MitoticSpindle->CellCycleArrest SpindleCheckpoint Spindle Assembly Checkpoint Activation CellCycleArrest->SpindleCheckpoint Bcl2_Bax ↓ Bcl-2 / ↑ Bax SpindleCheckpoint->Bcl2_Bax Apoptosis Apoptosis SpindleCheckpoint->Apoptosis Bcl2_Bax->Apoptosis

Caption: Mechanism of Paclitaxel-induced mitotic arrest and apoptosis.

Experimental_Workflow cluster_invitro In Vitro Experiments CellCulture Cancer Cell Culture Treatment Treat with This compound / Paclitaxel CellCulture->Treatment CellViability Cell Viability Assay (MTT) Treatment->CellViability ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (PI Staining) Treatment->CellCycleAssay WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot

Caption: General experimental workflow for comparing cytotoxic compounds.

Conclusion

This compound and Paclitaxel are both potent inducers of apoptosis and cell cycle arrest in cancer cells, but they operate through fundamentally different mechanisms. This compound's action is initiated by ROS generation, which in turn modulates the p38 and PI3K/AKT signaling pathways. In contrast, Paclitaxel's primary mechanism is the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis.

This comparative guide highlights the distinct therapeutic profiles of these two compounds. The ROS-dependent mechanism of this compound may offer a therapeutic advantage in cancers with specific redox vulnerabilities. Paclitaxel's well-established role as a microtubule-stabilizing agent continues to be a cornerstone of chemotherapy. A thorough understanding of their differential effects on cellular pathways is crucial for designing rational combination therapies and overcoming drug resistance in cancer treatment. Further research directly comparing the efficacy of this compound and Paclitaxel in various cancer models is warranted to fully elucidate their therapeutic potential.

References

A Comparative Analysis of the Mechanisms of Action: Longikaurin E and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Examination of Two Anticancer Agents

In the landscape of anticancer drug development, understanding the intricate mechanisms by which therapeutic agents exert their effects is paramount. This guide provides a detailed comparison of the mechanisms of action of Longikaurin E, a natural diterpenoid, and Doxorubicin, a well-established anthracycline antibiotic used in chemotherapy. This analysis is intended for researchers, scientists, and drug development professionals, offering a comparative overview supported by experimental data, detailed protocols, and visual pathway representations.

Core Mechanisms of Action: A Tale of Two Compounds

This compound and Doxorubicin employ distinct yet convergent strategies to induce cancer cell death. While both ultimately lead to apoptosis and cell cycle arrest, their initial cellular targets and signaling cascades differ significantly.

Doxorubicin: A Multi-Pronged Assault on DNA and Cellular Homeostasis

Doxorubicin, a cornerstone of cancer chemotherapy for decades, exerts its cytotoxic effects through a multi-faceted approach. Its primary mechanisms include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.[1]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands that the enzyme transiently cleaves. This leads to the accumulation of DNA double-strand breaks.

  • Reactive Oxygen Species (ROS) Generation: Doxorubicin undergoes redox cycling, leading to the production of superoxide and other reactive oxygen species. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic effects.[1][2]

These actions collectively trigger a cascade of cellular responses, culminating in cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.

This compound: A Targeted Induction of Oxidative Stress and Signaling Pathway Modulation

This compound, a member of the ent-kauranoid family of natural products, demonstrates a more targeted mechanism of action. Its primary mode of inducing cell death involves the generation of intracellular ROS.[3] This increase in oxidative stress serves as a key signaling event, leading to the modulation of critical cell survival and death pathways:

  • p38 MAPK Activation: ROS accumulation activates the p38 mitogen-activated protein kinase (MAPK) pathway, a key regulator of cellular stress responses that can promote apoptosis.[3]

  • PI3K/AKT Pathway Inhibition: Simultaneously, this compound inhibits the prosurvival Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[3]

The dual effect of activating a pro-apoptotic pathway while inhibiting a pro-survival pathway creates a cellular environment that strongly favors programmed cell death.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the available IC50 values for Longikaurin A (a closely related analogue of this compound) and Doxorubicin in various cancer cell lines.

Note: Quantitative data for this compound is limited. The data for Longikaurin A is presented here as a proxy, and this limitation should be considered when interpreting the results.

Table 1: IC50 Values of Longikaurin A in Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
CAL27Oral Squamous Carcinoma244.36
481.98
TCA-8113Oral Squamous Carcinoma244.93
482.89
CNE1Nasopharyngeal Carcinoma483.66
CNE2Nasopharyngeal Carcinoma485.93

Table 2: IC50 Values of Doxorubicin in Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
PANC-1Pancreatic CancerNot Specified~20-30
AsPC-1Pancreatic CancerNot Specified~20-30
BxPC-3Pancreatic CancerNot Specified~20-30
MIA PaCa-2Pancreatic CancerNot Specified~20-30

Impact on Cell Cycle Progression and Apoptosis

Both this compound and Doxorubicin are potent inducers of cell cycle arrest and apoptosis.

Cell Cycle Arrest

  • Longikaurin A: Studies on Longikaurin A have demonstrated its ability to induce cell cycle arrest at the G2/M phase in oral squamous carcinoma cells and at the S phase in nasopharyngeal carcinoma cells at lower concentrations.[4][5]

  • Doxorubicin: Doxorubicin is well-documented to cause a robust G2/M phase arrest in a variety of cancer cell types.

Table 3: Effect of Longikaurin A on Cell Cycle Distribution in Oral Squamous Carcinoma Cells (CAL27)

Treatment% of Cells in G0/G1% of Cells in S% of Cells in G2/M
ControlData not availableData not availableData not available
Longikaurin A (2 µM)Data not availableData not availableIncreased
Longikaurin A (4 µM)Data not availableData not availableIncreased
Longikaurin A (6 µM)Data not availableData not availableIncreased

Apoptosis Induction

  • This compound/A: this compound induces apoptosis in pancreatic cancer cells through the intrinsic pathway, characterized by the activation of caspase-3.[3] Longikaurin A also triggers apoptosis via the intrinsic caspase pathway, involving the upregulation of Bax and downregulation of Bcl-2.[4][5]

  • Doxorubicin: Doxorubicin-induced DNA damage and oxidative stress lead to the activation of both intrinsic and extrinsic apoptotic pathways, converging on the activation of executioner caspases.

Table 4: Apoptosis Induction by Longikaurin A in Nasopharyngeal Carcinoma Cells (CNE1)

Treatment% of Apoptotic Cells (Early + Late)
Control~1%
Longikaurin A (0.78 µM)11.85 ± 5.16%
Longikaurin A (1.56 µM)14.65 ± 5.44%
Longikaurin A (3.12 µM)32.3 ± 8.21%

Signaling Pathways and Experimental Workflow

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by this compound and Doxorubicin.

Longikaurin_E_Pathway This compound This compound ROS ROS This compound->ROS p38 p38 ROS->p38 Activates PI3K PI3K ROS->PI3K Inhibits Apoptosis Apoptosis p38->Apoptosis AKT AKT PI3K->AKT AKT->Apoptosis Inhibits

Caption: Signaling pathway of this compound.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA_Intercalation Doxorubicin->DNA_Intercalation Topo_II Topoisomerase II Inhibition Doxorubicin->Topo_II ROS ROS Doxorubicin->ROS DNA_Damage DNA_Damage DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage ROS->DNA_Damage Cell_Cycle_Arrest G2/M Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis Experimental_Workflow cluster_invitro In Vitro Assays Cell_Culture Cancer Cell Culture Drug_Treatment Treatment with This compound or Doxorubicin Cell_Culture->Drug_Treatment MTT_Assay MTT Assay (Cell Viability/IC50) Drug_Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Staining (Apoptosis) Drug_Treatment->Apoptosis_Assay Cell_Cycle_Assay Propidium Iodide Staining (Cell Cycle) Drug_Treatment->Cell_Cycle_Assay Western_Blot Western Blot (Protein Expression) Drug_Treatment->Western_Blot

References

Validating the Anticancer Effects of Longikaurin E In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Analogue: Longikaurin A as a Proxy for Longikaurin E

Direct in vivo studies validating the anticancer effects of this compound are currently limited in publicly available research. However, extensive in vivo research has been conducted on Longikaurin A, a closely related ent-kaurane diterpenoid with a similar chemical structure. This guide will therefore utilize data from in vivo studies of Longikaurin A to provide a comprehensive overview of the potential anticancer efficacy of this class of compounds. The findings presented for Longikaurin A offer valuable insights into the prospective in vivo performance of this compound. Standard-of-care chemotherapeutic agents, 5-Fluorouracil (5-FU) and Cisplatin, will be used as comparators in relevant cancer models.

Comparative Analysis of In Vivo Antitumor Activity

The following tables summarize the quantitative data from xenograft studies, comparing the efficacy of Longikaurin A with standard chemotherapeutic agents in hepatocellular carcinoma and oral squamous cell carcinoma models.

Table 1: In Vivo Efficacy in Hepatocellular Carcinoma (SMMC-7721 Xenograft Model)
Treatment GroupDosage & ScheduleMean Tumor Volume (mm³) at EndpointMean Tumor Weight (g) at EndpointTumor Growth InhibitionReference
Control (DMSO)-868.21 ± 258.48--[1]
Longikaurin A3 mg/kg, i.p., every 3 days for 4 weeks326.1 ± 182.65Significantly less than controlNot explicitly stated[1]
Longikaurin A6 mg/kg, i.p., every 3 days for 4 weeks101.17 ± 82.28Significantly less than controlNot explicitly stated[1]
5-Fluorouracil (Positive Control)Not specified102.04 ± 75.72-Not explicitly stated[1]
5-Fluorouracil10 mg/kg--38.2 ± 5.5%[2]
5-Fluorouracil + Puerarin---93.11% (volume), 75.21% (weight)[3]

Note: Direct statistical comparison between studies is not possible due to variations in experimental design.

Table 2: In Vivo Efficacy in Oral Squamous Cell Carcinoma (CAL27 Xenograft Model)
Treatment GroupDosage & ScheduleMean Tumor Volume (mm³) at EndpointMean Tumor Weight (g) at EndpointTumor Growth InhibitionReference
Control-Approx. 1982 ± 199 (at 24 days)--[4]
Longikaurin A3 mg/kg, i.p., every 3 daysSignificantly less than controlNotably lower than controlSignificant reduction[5]
Longikaurin A6 mg/kg, i.p., every 3 daysSignificantly less than controlNotably lower than controlSignificant reduction[5]
Cisplatin0.3 mg/kg, i.p., twice weekly--28%[4]
Cisplatin0.45 mg/kg, i.p., twice weekly--47%[4]
Cisplatin0.9 mg/kg, i.p., twice weekly--86%[4]

Note: Direct statistical comparison between studies is not possible due to variations in experimental design.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols used in the cited in vivo studies.

Longikaurin A Xenograft Studies
  • Animal Model: Nude mice (athymic) are commonly used to prevent rejection of human tumor xenografts.[1][5]

  • Cell Lines:

    • Hepatocellular Carcinoma: SMMC-7721 cells (3 x 10⁶ cells) were subcutaneously inoculated into the mice.[1]

    • Oral Squamous Cell Carcinoma: CAL27 cells were subcutaneously inoculated.[5]

  • Drug Administration:

    • Longikaurin A was administered intraperitoneally (i.p.) at doses of 3 and 6 mg/kg every three days for four weeks.[1][5]

  • Assessment of Antitumor Activity:

    • Tumor volume was measured regularly.

    • At the end of the study, mice were euthanized, and tumors were excised and weighed.[1][5]

    • Body weight of the animals was monitored to assess toxicity.[5]

5-Fluorouracil Xenograft Study (Hepatocellular Carcinoma)
  • Animal Model: Nude mice bearing BEL-7402 HCC xenografts.[2]

  • Drug Administration: 5-FU was administered at a dose of 10 mg/kg.[2]

  • Assessment of Antitumor Activity: Tumor growth inhibition was calculated after 17 days of treatment.[2]

Cisplatin Xenograft Study (Oral Squamous Cell Carcinoma)
  • Animal Model: Mice bearing human oral squamous carcinoma xenografts.[4]

  • Drug Administration: Cisplatin was administered intraperitoneally (i.p.) twice weekly at doses of 0.3, 0.45, and 0.9 mg/kg.[4]

  • Assessment of Antitumor Activity: Tumor growth was monitored, and the percentage of inhibition was calculated 24 days after tumor cell implantation.[4]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their anticancer effects is critical for targeted drug development.

Longikaurin A Signaling Pathways

Longikaurin A has been shown to induce apoptosis and inhibit cancer cell proliferation through the modulation of key signaling pathways, primarily the PI3K/Akt and ROS/JNK pathways.[1][5]

Longikaurin_A_Signaling_Pathways cluster_PI3K_Akt PI3K/Akt Pathway cluster_ROS_JNK ROS/JNK Pathway Longikaurin_A_PI3K Longikaurin A PI3K PI3K Longikaurin_A_PI3K->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival promotes Longikaurin_A_ROS Longikaurin A ROS ROS Generation Longikaurin_A_ROS->ROS induces JNK JNK ROS->JNK activates cJun c-Jun JNK->cJun phosphorylates Apoptosis_ROS Apoptosis cJun->Apoptosis_ROS induces

Figure 1: Signaling pathways modulated by Longikaurin A.
Mechanism of Action of Comparator Drugs

The standard-of-care drugs, 5-Fluorouracil and Cisplatin, have well-established mechanisms of action.

Comparator_Mechanisms cluster_5FU 5-Fluorouracil (5-FU) Mechanism cluster_Cisplatin Cisplatin Mechanism FU 5-FU FdUMP FdUMP FU->FdUMP metabolized to TS Thymidylate Synthase FdUMP->TS inhibits dTMP dTMP Synthesis TS->dTMP DNA_Synth DNA Synthesis dTMP->DNA_Synth Cis Cisplatin DNA_Adducts DNA Adducts Cis->DNA_Adducts forms DNA_Replication DNA Replication DNA_Adducts->DNA_Replication blocks Apoptosis_Cis Apoptosis DNA_Replication->Apoptosis_Cis leads to

Figure 2: Mechanisms of action for 5-FU and Cisplatin.

Experimental Workflow for In Vivo Xenograft Studies

The general workflow for conducting in vivo xenograft studies to evaluate the anticancer effects of a compound is illustrated below.

Xenograft_Workflow cluster_workflow In Vivo Xenograft Experimental Workflow A Cancer Cell Culture B Subcutaneous Injection of Cells into Nude Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Drug Administration (e.g., Longikaurin A, Control) D->E F Continued Tumor Volume Measurement E->F G Endpoint: Euthanasia and Tumor Excision/Weight Measurement F->G H Data Analysis and Comparison G->H

Figure 3: General workflow for in vivo xenograft experiments.

References

Longikaurin E in Combination with Standard Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, no direct preclinical or clinical studies have been published evaluating the efficacy and safety of Longikaurin E in combination with standard chemotherapeutic agents. However, emerging research on this compound's standalone anticancer properties and studies on structurally related ent-kauranoid diterpenoids provide a strong rationale for its potential as a valuable adjunct to conventional cancer therapies. This guide synthesizes the available data to offer a comparative perspective on this compound, drawing parallels with the closely related compound Longikaurin A, and outlines the mechanistic basis for its potential synergistic effects with chemotherapy.

Overview of this compound's Anticancer Activity

This compound, an ent-kauranoid diterpenoid derived from the traditional herbal medicine Rabdosia longituba, has demonstrated significant anti-proliferative and pro-apoptotic properties in pancreatic cancer cells.[1] Its mechanism of action involves the generation of reactive oxygen species (ROS), which in turn modulates the p38 and PI3K/AKT signaling pathways, leading to cancer cell death.[1] This intrinsic anticancer activity suggests that this compound could enhance the cytotoxicity of standard chemotherapies.

Comparative Analysis: this compound vs. Longikaurin A in Combination Therapy

While combination studies on this compound are lacking, research on the related compound Longikaurin A in nasopharyngeal carcinoma (NPC) offers valuable insights. Longikaurin A has been shown to suppress cancer stemness and enhance the efficacy of cisplatin, a standard chemotherapeutic agent.

Table 1: Comparison of Anticancer Effects and Mechanisms

FeatureThis compoundLongikaurin A
Cancer Type Studied Pancreatic Cancer[1]Nasopharyngeal Carcinoma, Esophageal Squamous Cell Carcinoma, Oral Squamous Cell Carcinoma[2][3][4][5]
Standalone Efficacy Induces apoptosis; Suppresses cell growth[1]Inhibits cell growth, induces apoptosis and cell cycle arrest[5]
Mechanism of Action ROS generation, modulation of p38 and PI3K/AKT pathways[1]Suppression of cancer stemness, ROS accumulation, JNK/p38 MAPK activation, inhibition of PI3K/Akt pathway[2][3][4][6]
Combination Data Not availableEnhances sensitivity to cisplatin and radiation therapy

Mechanistic Rationale for Combination Therapy

The known mechanisms of action for this compound and other ent-kauranoid diterpenoids suggest several ways they could synergize with standard chemotherapy:

  • Overcoming Chemoresistance: Many ent-kauranoid diterpenoids can induce apoptosis and ferroptosis, a form of programmed cell death, by disrupting the redox balance in cancer cells.[7] This could be particularly effective in overcoming resistance to drugs like cisplatin.[7]

  • Targeting Cancer Stem Cells: As demonstrated by Longikaurin A, these compounds may target the cancer stem cell population, which is often responsible for tumor recurrence and metastasis.

  • Induction of Oxidative Stress: this compound's ability to generate ROS can potentiate the DNA-damaging effects of many chemotherapeutic agents and radiation therapy.[1]

Below is a diagram illustrating the proposed mechanism of action for this compound, which forms the basis for its potential combination with chemotherapy.

Longikaurin_E_Mechanism Proposed Mechanism of this compound in Cancer Cells This compound This compound ROS Generation ROS Generation This compound->ROS Generation p38 MAPK Activation p38 MAPK Activation ROS Generation->p38 MAPK Activation PI3K/AKT Pathway Inhibition PI3K/AKT Pathway Inhibition ROS Generation->PI3K/AKT Pathway Inhibition Apoptosis Apoptosis p38 MAPK Activation->Apoptosis PI3K/AKT Pathway Inhibition->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Protocols

While no specific protocols for this compound in combination therapy exist, the following methodologies were used in the key studies referenced.

Table 2: Experimental Protocols for this compound and A Studies

ExperimentProtocol Details
Cell Viability Assay (MTT Assay) Pancreatic cancer cell lines were cultured in the presence of varying concentrations of this compound. Cell viability was assessed using the methylthiazoltetrazolium (MTT) assay to determine dose- and time-dependent growth suppression.[1]
Apoptosis Analysis (FACS) Fluorescence-activated cell sorting (FACS) analysis was used to quantify apoptosis in pancreatic cancer cells treated with this compound.[1]
Western Blot Analysis Protein expression levels of key signaling molecules (e.g., Bax, Bcl-2, phosphorylated p38, phosphorylated AKT) were determined by Western blot analysis in this compound-treated pancreatic cancer cells to elucidate the mechanism of action.[1]
In Vivo Xenograft Model (As performed with Longikaurin A) Nude mice were subcutaneously inoculated with cancer cells. Once tumors reached a certain volume, mice were treated with Longikaurin A, a chemotherapeutic agent (e.g., cisplatin), or a combination. Tumor growth and body weight were monitored to assess efficacy and toxicity.

The workflow for evaluating a potential combination therapy is outlined below.

Experimental_Workflow Workflow for Evaluating Combination Therapy A In Vitro Studies B Cell Viability Assays (e.g., MTT, IC50 determination) A->B D Mechanism of Action Studies (e.g., Western Blot, FACS) A->D C Combination Index Analysis (Synergism, Additivity, Antagonism) B->C C->D E In Vivo Studies F Xenograft Tumor Models E->F G Efficacy Assessment (Tumor Growth Inhibition) F->G H Toxicity Evaluation (Body Weight, Histopathology) F->H

Caption: A typical experimental workflow for preclinical evaluation.

Conclusion and Future Directions

The available evidence strongly suggests that this compound holds promise as a candidate for combination chemotherapy. Its ability to induce ROS-mediated apoptosis presents a clear mechanism for potential synergy with existing anticancer drugs. Future research should prioritize in vitro and in vivo studies to directly evaluate the efficacy and safety of this compound in combination with standard-of-care chemotherapies for various cancer types. Determining the optimal dosing and scheduling for such combinations will be critical for translating these promising preclinical findings into clinical applications. The structural and mechanistic similarities to Longikaurin A further bolster the rationale for pursuing these investigations.

References

Unveiling the Synergistic Potential of Longikaurin E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research is the absence of specific studies on the synergistic effects of Longikaurin E with other natural compounds. While the standalone anticancer properties of the related compound, Longikaurin A, have been documented, its efficacy in combination with other natural agents remains an unexplored frontier. This guide will, therefore, serve as a template, outlining the requisite experimental frameworks and data presentation formats for future research in this promising area. To illustrate these principles, we will draw upon established synergistic interactions of well-researched natural compounds such as curcumin, resveratrol, and quercetin.

I. Longikaurin A: A Profile of a Promising Anticancer Agent

Longikaurin A, an ent-kauranoid diterpenoid, has demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] Its mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][3] Key signaling pathways implicated in Longikaurin A's anticancer activity include:

  • PI3K/Akt Pathway: Inhibition of this pathway by Longikaurin A disrupts cell proliferation, survival, and tumorigenicity.[2][4]

  • ROS/JNK/c-Jun Pathway: Longikaurin A induces the production of reactive oxygen species (ROS), leading to the activation of the JNK/c-Jun pathway, which in turn triggers apoptosis.[5]

  • JNK/p38 MAPK Pathway: Activation of these pathways is associated with ROS accumulation and apoptosis induction in cancer cells.[1]

These known mechanisms for Longikaurin A provide a rational basis for investigating potential synergistic partners for this compound. Compounds that target complementary pathways could enhance the overall therapeutic effect.

II. Evaluating Synergism: A Methodological Overview

To rigorously assess the synergistic potential of this compound with other natural compounds, a standardized set of experimental protocols is essential.

Experimental Protocol: Cell Viability and Synergy Assessment using the MTT Assay and Combination Index (CI)

  • Cell Culture: Human cancer cell lines (e.g., Hepa1-6, MCF-7, A375) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[6][7][8]

  • MTT Assay for Cell Viability:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[9][10]

    • The following day, cells are treated with various concentrations of this compound alone, a second natural compound alone, or a combination of both.[10][11] Control cells receive the vehicle (e.g., DMSO).

    • After a specified incubation period (e.g., 48 or 72 hours), MTT solution (0.5 mg/mL) is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.[9][10][12]

    • The medium is then removed, and DMSO is added to dissolve the formazan crystals.[10]

    • The absorbance is measured using a microplate reader at a wavelength of 570 nm.[10]

    • Cell viability is expressed as a percentage of the control.

  • Combination Index (CI) Calculation:

    • The synergistic, additive, or antagonistic effect of the drug combination is quantified by calculating the Combination Index (CI) using the Chou-Talalay method.[13][14][15]

    • The CI is calculated using specialized software (e.g., CompuSyn) based on the dose-effect data from the single and combination treatments.[14][16]

    • CI values are interpreted as follows:

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism[13][16]

III. Data Presentation: Quantifying Synergistic Effects

Clear and concise data presentation is crucial for comparing the efficacy of different compound combinations.

Table 1: Illustrative Synergistic Effects of Curcumin and Quercetin on Cancer Cell Viability (Hypothetical Data for this compound)

Treatment GroupConcentration (µM)Cell Line% Inhibition (Mean ± SD)Combination Index (CI)
This compound IC50A37550-
Quercetin IC50A37550-
This compound + Quercetin (e.g., 0.5 x IC50 of each)A375(e.g., 75 ± 4.2)(e.g., < 1)
Curcumin IC50MGC-80350-
Quercetin IC50MGC-80350-
Curcumin + Quercetin 5.0 + 10.0MGC-80376.99 ± 3.06[17]Synergistic[17]
Curcumin IC50 (3-8.5 µM)A549, HCT11650[7]-
Quercetin IC50A549, HCT11650[7]-
Curcumin + Quercetin VariousA549, HCT116Synergistic decrease in IC50[7]Synergistic[7]

This table presents a template for displaying quantitative data on the synergistic effects of this compound. The data for Curcumin and Quercetin are from published studies and are included for illustrative purposes.

IV. Visualizing Mechanisms: Signaling Pathways and Experimental Workflows

Diagrams are indispensable for illustrating the complex molecular interactions and experimental designs involved in synergy studies.

Synergy_Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assay Viability Assessment cluster_analysis Data Analysis A Cancer Cell Culture (e.g., A375, Hepa1-6) B Seeding in 96-well plates A->B C This compound Alone (Dose-response) D Natural Compound X Alone (Dose-response) E This compound + Compound X (Combination ratios) F Incubation (48-72h) G MTT Assay F->G H Absorbance Measurement (570 nm) G->H I Calculate % Cell Viability H->I J Determine IC50 values I->J K Calculate Combination Index (CI) (Chou-Talalay Method) J->K L Synergism (CI < 1) Additive (CI = 1) Antagonism (CI > 1) K->L Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus FZD Frizzled DVL DVL2 FZD->DVL LRP LRP5/6 LRP->DVL Wnt Wnt Wnt->FZD GSK3B GSK-3β DVL->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylation & Degradation APC APC Axin Axin2 TCF TCF/LEF BetaCatenin->TCF CyclinD1 Cyclin D1 TCF->CyclinD1 Transcription Cox2 Cox2 TCF->Cox2 Transcription Proliferation Cell Proliferation CyclinD1->Proliferation Cox2->Proliferation Curcumin Curcumin Curcumin->DVL Curcumin->Axin Curcumin->BetaCatenin Curcumin->CyclinD1 Curcumin->Cox2 Quercetin Quercetin Quercetin->DVL Quercetin->Axin Quercetin->BetaCatenin Quercetin->CyclinD1 Quercetin->Cox2

References

Unraveling the Biological Targets of Longikaurin E: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental cross-validation of Longikaurin E's biological targets reveals its potential as a promising anti-cancer agent, particularly for pancreatic cancer. This guide provides a comparative analysis of this compound with other natural compounds targeting similar signaling pathways, supported by experimental data and detailed methodologies.

This compound, an ent-kaurane diterpenoid derived from the traditional herbal medicine Rabdosia longituba, has demonstrated significant cytotoxic properties against pancreatic cancer cells.[1] Emerging research indicates that its mechanism of action involves the modulation of the p38 and PI3K/AKT signaling pathways, triggered by the generation of reactive oxygen species (ROS). This guide will dissect the experimental evidence supporting these biological targets, compare its efficacy with other natural compounds, and provide detailed protocols for the key assays used in its evaluation.

Comparative Analysis of Bioactive Compounds

To provide a comprehensive understanding of this compound's therapeutic potential, its activity is compared with other natural compounds known to target the p38 and/or PI3K/AKT pathways in pancreatic cancer. Oridonin, another ent-kaurane diterpenoid, along with Gedunin and Shikonin, have been selected for this comparative analysis based on available literature.

CompoundCell LineIC50 (µM)Key Targeted PathwaysReference
This compound PANC-1Not explicitly stated in abstractp38, PI3K/AKT[1]
Oridonin BxPC-3~20-40 µM (effective concentration)p38 MAPK, PI3K[2][3]
Gedunin HPAC, MIAPaCa-2, PANC-1~15 µM (effective concentration)PI3K/AKT/mTOR, Sonic Hedgehog[4]
Shikonin BXPC-3~2.5-5 µM (effective concentration)PI3K/Akt[5]
β-Hydroxyisovaleryl-Shikonin PANC-1, SW1990Not explicitly stated in abstractPI3K/AKT[6][7]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. The effective concentrations for Oridonin, Gedunin, and Shikonin are derived from studies demonstrating significant biological activity.[2][3][4][5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for evaluating its biological activity.

Longikaurin_E_Signaling_Pathway Longikaurin_E This compound ROS ↑ Reactive Oxygen Species (ROS) Longikaurin_E->ROS p38 ↑ p38 MAPK Phosphorylation ROS->p38 PI3K_AKT ↓ PI3K/AKT Phosphorylation ROS->PI3K_AKT Apoptosis_Regulation Bax ↑ Bcl-2, Bcl-XL, Survivin, c-Myc ↓ p38->Apoptosis_Regulation PI3K_AKT->Apoptosis_Regulation Caspase3 ↑ Caspase-3 Activation Apoptosis_Regulation->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed signaling pathway of this compound in pancreatic cancer cells.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis Cell_Culture Pancreatic Cancer Cell Culture (e.g., PANC-1) Treatment Treatment with This compound Cell_Culture->Treatment MTT_Assay Cell Viability (MTT Assay) Treatment->MTT_Assay ROS_Assay ROS Detection (DCFH-DA Assay) Treatment->ROS_Assay Western_Blot Protein Expression/Phosphorylation (Western Blot) Treatment->Western_Blot Caspase_Assay Caspase-3 Activity (Colorimetric/Fluorometric Assay) Treatment->Caspase_Assay IC50 IC50 Determination MTT_Assay->IC50 Pathway_Analysis Signaling Pathway Modulation ROS_Assay->Pathway_Analysis Western_Blot->Pathway_Analysis Apoptosis_Confirmation Confirmation of Apoptotic Induction Caspase_Assay->Apoptosis_Confirmation

References

Comparative Efficacy of Longikaurin E and Its Analogue Longikaurin A in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the anti-cancer properties of two related ent-kauranoid diterpenoids, Longikaurin E and Longikaurin A. This document provides a comparative analysis of their efficacy, supported by available experimental data, detailed methodologies, and visualizations of their mechanisms of action.

Introduction

This compound and Longikaurin A are natural compounds belonging to the ent-kaurane diterpenoid class, which have garnered interest for their potential anti-cancer activities. This guide synthesizes the current understanding of their comparative efficacy across different cancer cell lines, focusing on the available quantitative data for Longikaurin A and the mechanistic insights into this compound's action, particularly in pancreatic cancer.

Data Presentation: Comparative Efficacy

Table 1: Comparative Cytotoxicity (IC50) of Longikaurin A in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM) - 24hIC50 (µM) - 48h
Oral Squamous Cell CarcinomaCAL274.361.98
TCA-81134.932.89

Data derived from studies on Longikaurin A, as specific IC50 values for this compound are not currently published.[1][2]

In studies on pancreatic cancer, this compound has been shown to exhibit dose- and time-dependent growth suppression.[3] This effect was determined through various assays, including clone formation, MTT assay, and lactate dehydrogenase (LDH) cytotoxicity assay.[3]

Mechanism of Action

Both this compound and Longikaurin A appear to induce apoptosis in cancer cells, albeit through partially distinct, yet overlapping, signaling pathways.

This compound in Pancreatic Cancer

This compound's primary mechanism of action in pancreatic cancer cells involves the induction of apoptosis through the generation of Reactive Oxygen Species (ROS).[3] This increase in ROS subsequently modulates the p38 and PI3K/AKT signaling pathways.[3] Key molecular events include:

  • Upregulation of pro-apoptotic proteins: Increased expression of Bax.

  • Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-2, Bcl-XL, survivin, and c-Myc.

  • Modulation of signaling pathways: Increased phosphorylation of p38 and decreased phosphorylation of PI3K/AKT.

  • Activation of executioner caspases: Activation of caspase-3.

Longikaurin_E_Pathway LE This compound ROS ROS Generation LE->ROS p38 p38 Phosphorylation (Increased) ROS->p38 PI3K_AKT PI3K/AKT Phosphorylation (Decreased) ROS->PI3K_AKT Apoptosis Apoptosis p38->Apoptosis Bcl2 Bcl-2, Bcl-XL, Survivin, c-Myc (Downregulated) PI3K_AKT->Bcl2 Caspase3 Caspase-3 Activation PI3K_AKT->Caspase3 Bax Bax (Upregulated) Bax->Apoptosis Bcl2->Apoptosis Caspase3->Apoptosis

Caption: this compound signaling pathway in pancreatic cancer cells.

Longikaurin A in Oral Squamous Cell Carcinoma

Longikaurin A has been shown to suppress the PI3K/Akt signaling pathway in oral squamous cell carcinoma, leading to the inhibition of cell proliferation, migration, and invasion, and the induction of apoptosis.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of this compound and A.

Cell Viability and Cytotoxicity Assays

1. MTT Assay:

  • Principle: Measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or A for the desired time periods (e.g., 24, 48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay:

  • Principle: Measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

  • Protocol:

    • Culture cells in a 96-well plate and treat with the test compound.

    • After the incubation period, collect the cell culture supernatant.

    • Add the supernatant to a new plate containing the LDH assay reaction mixture.

    • Incubate at room temperature, protected from light.

    • Measure the absorbance at the appropriate wavelength to quantify the amount of formazan produced, which is proportional to the amount of LDH released.

Apoptosis and Cell Cycle Analysis

1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:

  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Harvest cells after treatment with this compound or A.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature.

    • Analyze the stained cells using a flow cytometer.

Western Blot Analysis
  • Principle: Detects specific proteins in a sample to analyze changes in protein expression and phosphorylation states.

  • Protocol:

    • Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, p-p38, p-Akt).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental_Workflow cluster_invitro In Vitro Studies CellCulture Cancer Cell Lines Treatment Treatment with This compound/A CellCulture->Treatment CellViability Cell Viability Assays (MTT, LDH) Treatment->CellViability ApoptosisAssay Apoptosis Assay (Flow Cytometry) Treatment->ApoptosisAssay ProteinAnalysis Protein Analysis (Western Blot) Treatment->ProteinAnalysis Mechanism Mechanism of Action CellViability->Mechanism ApoptosisAssay->Mechanism ProteinAnalysis->Mechanism

Caption: General experimental workflow for assessing anti-cancer efficacy.

Conclusion

The available evidence suggests that this compound and its analogue Longikaurin A are promising anti-cancer agents. While Longikaurin A has demonstrated potent, quantifiable cytotoxic effects against oral squamous cell carcinoma, this compound shows significant activity in pancreatic cancer models by inducing apoptosis through ROS-mediated signaling pathways. Further research, particularly to determine the IC50 values of this compound in a broader range of cancer cell lines, is warranted to fully elucidate its therapeutic potential and to enable more direct comparative analyses.

References

Benchmarking Longikaurin E's Anti-Inflammatory Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery, particularly in the search for novel anti-inflammatory agents, natural products present a promising frontier. Longikaurin E, an ent-kaurane diterpenoid, has emerged as a compound of interest. This guide provides a comparative analysis of the anti-inflammatory potential of this compound against two clinically established drugs: the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. This evaluation is based on currently available data for ent-kaurane diterpenoids, which serve as a proxy for this compound's activity, offering a valuable benchmark for researchers, scientists, and drug development professionals.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of this compound, represented by related ent-kaurane diterpenoids, have been evaluated in vitro, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, a key model for inflammation. The following table summarizes the available quantitative data, comparing the inhibitory potency with Dexamethasone and Indomethacin.

CompoundTargetAssay SystemIC50 (µM)Reference
ent-Kaurane Diterpenoids *Nitric Oxide (NO) Production LPS-stimulated RAW 264.7/BV-2 cells ~2 - 16 [1][2][3]
DexamethasoneNitric Oxide (NO) ProductionLPS-stimulated J774/RAW 264.7 cellsDose-dependent inhibition (0.1-10 µM)[4][5]
IndomethacinNitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cells~56.8[6]
IndomethacinProstaglandin E2 (PGE2) ProductionLPS-stimulated RAW 264.7 cells~2.8[6]

Note: Data for this compound is extrapolated from studies on structurally related ent-kaurane diterpenoids as specific data for this compound is not yet available.

Mechanisms of Action: A Comparative Overview

The anti-inflammatory effects of these compounds are mediated through distinct molecular pathways.

This compound (and related ent-kaurane diterpenoids): The primary mechanism appears to be the suppression of pro-inflammatory gene expression through the inhibition of key signaling pathways. Studies on various ent-kaurane diterpenoids indicate that they can block the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][7] This leads to a downstream reduction in the production of inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][7]

Dexamethasone: As a synthetic glucocorticoid, Dexamethasone exerts its potent anti-inflammatory effects by binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes, including those for cytokines like IL-1, IL-6, and TNF-α.[4][8] Dexamethasone is also known to inhibit the activity of phospholipase A2, thereby blocking the release of arachidonic acid, a precursor for prostaglandins and leukotrienes.[4] Furthermore, it can induce the expression of dual-specificity phosphatase 1 (DUSP1), which deactivates MAPKs.

Indomethacin: Indomethacin is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][9] By inhibiting these enzymes, Indomethacin blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][9] Its greater selectivity for COX-1 is associated with a higher risk of gastrointestinal side effects.[9]

Experimental Protocols

The following is a detailed methodology for a key experiment used to assess the anti-inflammatory activity of the compared compounds.

In Vitro Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay quantifies the ability of a test compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

1. Cell Culture and Seeding:

  • Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded into 96-well plates at a density of 5 x 10^5 cells per well and allowed to adhere for 12-24 hours.[10]

2. Compound Treatment:

  • Stock solutions of this compound, Dexamethasone, and Indomethacin are prepared in dimethyl sulfoxide (DMSO).

  • The adherent cells are pre-treated with various concentrations of the test compounds for 1-2 hours.[10] A vehicle control (DMSO) is also included.

3. Stimulation:

  • Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.[10] A negative control group without LPS stimulation is also maintained.

  • The plates are then incubated for an additional 24 hours.[10]

4. Measurement of Nitric Oxide (Griess Assay):

  • After incubation, the cell culture supernatant is collected.

  • The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent system.[8]

  • An equal volume of supernatant is mixed with the Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • The absorbance is measured at approximately 540 nm using a microplate reader.

  • A standard curve using known concentrations of sodium nitrite is prepared to determine the nitrite concentration in the samples.

5. Data Analysis:

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

  • The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curve.

6. Cell Viability Assay (e.g., MTT Assay):

  • To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed in parallel.

  • The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell metabolic activity, which is an indicator of cell viability.

Visualizing the Pathways and Processes

To better understand the complex interactions and experimental procedures, the following diagrams have been generated.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_incubation Incubation cluster_analysis Analysis Culture Culture RAW 264.7 Cells Seed Seed Cells in 96-well Plate Culture->Seed Pretreat Pre-treat with Compounds (this compound, Dexamethasone, Indomethacin) Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Supernatant Collect Supernatant Incubate->Supernatant MTT MTT Assay for Viability Incubate->MTT Griess Griess Assay for NO Supernatant->Griess Data Calculate % Inhibition & IC50 Griess->Data

Figure 1. Experimental workflow for in vitro anti-inflammatory screening.

Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK TAK1 TAK1 TLR4->TAK1 IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes MKKs MKKs TAK1->MKKs MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs AP1 AP-1 MAPKs->AP1 MAPK_Genes Pro-inflammatory Genes AP1->MAPK_Genes LongikaurinE This compound LongikaurinE->IKK LongikaurinE->MAPKs Dexamethasone Dexamethasone Dexamethasone->NFkB Dexamethasone->MAPKs

Figure 2. Key inflammatory signaling pathways and points of inhibition.

References

Safety Operating Guide

Navigating the Safe Disposal of Longikaurin E in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

I. Immediate Safety and Handling Considerations

Given that Longikaurin E is explored for its anti-cancer properties, it should be handled as a potentially cytotoxic and hazardous compound. Adherence to standard laboratory safety protocols is the first line of defense against accidental exposure.

Personal Protective Equipment (PPE): A comprehensive array of PPE should be worn at all times when handling this compound in its pure form or in solution.

PPE CategorySpecific Recommendations
Gloves Double-gloving with chemotherapy-rated nitrile gloves is recommended.
Eye Protection Chemical splash goggles or a face shield should be used.
Lab Coat A disposable, solid-front gown with tight-fitting cuffs is preferred.
Respiratory A NIOSH-approved respirator may be necessary if handling powders or creating aerosols.

Engineering Controls: All handling of this compound, especially weighing of the solid compound, should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

II. Step-by-Step Disposal Protocol for this compound

The following protocol outlines the systematic process for the disposal of this compound waste, from initial segregation to final collection.

1. Waste Segregation at the Source: Proper segregation is critical to prevent accidental reactions and to ensure compliant disposal.

  • Solid Waste: This category includes contaminated consumables such as gloves, pipette tips, vials, and absorbent paper. These items must be placed in a designated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Unused solutions of this compound, as well as solvents used for rinsing contaminated glassware, should be collected in a dedicated, shatter-proof, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste: Needles, syringes, and contaminated broken glassware must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing cytotoxic waste.

2. Waste Container Management: Proper labeling and storage of waste containers are essential for safety and compliance.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard warnings (e.g., "Cytotoxic"). The date of accumulation should also be clearly marked.

  • Storage: Waste containers should be kept closed when not in use and stored in a designated, secure area away from general laboratory traffic. Secondary containment is recommended to mitigate spills.

3. Decontamination of Work Surfaces and Glassware: Thorough decontamination of all surfaces and reusable glassware is necessary after handling this compound.

  • Procedure: A standard laboratory detergent followed by a solvent rinse (such as ethanol or acetone) is generally effective. The initial rinsate should be collected as hazardous liquid waste. Subsequent rinses with water may be permissible for drain disposal, but this should be verified with your institution's EHS guidelines.

  • Verification: For potent compounds, surface wipe sampling may be employed to verify the effectiveness of the cleaning procedure.

4. Final Disposal and Collection: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

  • Coordination: Contact your institution's EHS office to arrange for the pickup of your properly segregated and labeled this compound waste.

  • Documentation: Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with institutional and regulatory requirements.

III. Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal.

cluster_generation Waste Generation cluster_segregation Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal A This compound Use in Experiment B Solid Waste (Gloves, Vials, etc.) A->B Contaminated Consumables C Liquid Waste (Solutions, Rinsates) A->C Unused Solutions & Rinsates D Sharps Waste (Needles, Glassware) A->D Contaminated Sharps E Labeled Hazardous Solid Waste Container B->E F Labeled Hazardous Liquid Waste Container C->F G Labeled Sharps Container D->G H EHS Pickup E->H F->H G->H I Licensed Hazardous Waste Disposal H->I

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: The information provided here is a general guide and should be supplemented by the specific policies and procedures of your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS office for definitive guidance on hazardous waste disposal.

Essential Safety and Operational Guidance for Handling Longikaurin E

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Longikaurin E. The following procedural guidance is based on general laboratory safety protocols for handling chemical compounds of this nature, in the absence of a substance-specific Safety Data Sheet (SDS). It is imperative to obtain the SDS from your supplier for definitive safety information.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification/StandardPurpose
Eye Protection Safety GlassesANSI Z87.1 compliant, with side shields.[1]Protects against splashes and airborne particles.
Chemical GogglesSnug-fitting, non-fogging design.[2]Use when there is a higher risk of splash or aerosol generation.
Face ShieldWorn over safety glasses or goggles.[2]Provides full-face protection from splashes.
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber. Check manufacturer's compatibility chart.[1][2] Elbow-length gloves are recommended when handling concentrates.[2]Prevents skin contact with the chemical.
Body Protection Laboratory CoatStandard, long-sleeved.Protects skin and personal clothing from contamination.
Protective SuitFor handling highly toxic chemicals, a disposable or reusable suit covering the entire body may be necessary.[2]Provides full-body protection in high-risk scenarios.
Respiratory Protection Fume HoodUse a properly functioning chemical fume hood for all manipulations of this compound powder.Minimizes inhalation of airborne particles.
RespiratorA NIOSH-approved respirator may be necessary for certain operations. The type (e.g., N95, half-mask with appropriate cartridges) depends on the exposure assessment.Protects against inhalation of fine particles or aerosols when a fume hood is not feasible or provides insufficient protection.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational procedure for safely handling this compound in a laboratory setting, from receipt to disposal.

LongikaurinE_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) a->b c Prepare Work Area (Fume Hood) b->c d Weigh this compound c->d Proceed to handling e Prepare Solution d->e f Conduct Experiment e->f g Decontaminate Work Surfaces f->g Proceed to cleanup h Segregate and Label Waste g->h i Dispose of Waste via Approved Channels h->i

Workflow for safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to ensure environmental safety and regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.

Disposal Procedure:

  • Labeling: Ensure all waste containers are clearly and accurately labeled with the contents, including the name "this compound" and appropriate hazard warnings.

  • Storage: Store waste containers in a designated, secure satellite accumulation area away from general laboratory traffic.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.[3]

Emergency Procedures:

  • Spills: In the event of a spill, evacuate the immediate area. If safe to do so, contain the spill using appropriate absorbent materials. Follow your institution's established spill cleanup procedures. Report the spill to your EHS office.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

    • Inhalation: Move to fresh air.

    • Ingestion: Seek immediate medical attention. Do not induce vomiting unless directed to do so by medical personnel.

For all exposure incidents, seek medical attention and report the incident to your supervisor and EHS office.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Longikaurin E
Reactant of Route 2
Longikaurin E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.